EPZ030456
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H34ClN5O4S |
|---|---|
Molecular Weight |
572.1 g/mol |
IUPAC Name |
N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide |
InChI |
InChI=1S/C28H34ClN5O4S/c29-25-16-26-19(13-27(35)32-26)12-24(25)28(36)31-21-14-22-6-7-23(15-21)34(22)39(37,38)33-10-8-20(9-11-33)30-17-18-4-2-1-3-5-18/h1-5,12,16,20-23,30H,6-11,13-15,17H2,(H,31,36)(H,32,35)/t21?,22-,23+ |
InChI Key |
SSDPURPCLGSTBN-NOTZXAQLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
EPZ030456: A Technical Guide to its Mechanism of Action as a Selective SMYD3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ030456 is a potent and selective small-molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase implicated in the pathogenesis of various cancers.[1][2][3] Overexpression of SMYD3 is correlated with poor clinical prognosis in several cancer types, where it plays a role in regulating gene transcription and signal transduction pathways crucial for cell survival.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of SMYD3 Methyltransferase Activity
This compound exerts its effects through the direct inhibition of the enzymatic activity of SMYD3. SMYD3 is a lysine methyltransferase that catalyzes the transfer of methyl groups to both histone and non-histone protein substrates.[4][5][6]
Molecular Target: SMYD3
The primary molecular target of this compound is the SMYD3 enzyme.[1][7][8] SMYD3 has been shown to methylate various substrates, thereby influencing a range of cellular processes. While initially identified as a histone methyltransferase targeting histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5), more recent studies have highlighted its critical role in methylating non-histone proteins involved in signal transduction.[4][5][9]
Mode of Inhibition
Studies on this compound and its close analog, EPZ031686, have elucidated their mechanism of action. This compound is characterized as a mixed-type inhibitor with respect to the methyl donor S-adenosylmethionine (SAM) and a noncompetitive inhibitor with respect to the protein substrate, MEKK2 (MAP3K2).[1][10] This indicates that this compound can bind to both the free enzyme and the enzyme-substrate complex, thereby preventing the catalytic reaction.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its analog EPZ031686, demonstrating their potency and selectivity.
Table 1: In Vitro Potency of this compound and EPZ031686 against SMYD3
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) (Trimethyl MEKK2 in Cell Western Assay) |
| This compound | 48[7] | 1100[1] |
| EPZ031686 | 3[11][12][13] | 36[13] |
Table 2: Mechanism of Action Parameters for this compound and EPZ031686 against SMYD3
| Compound | Inhibition vs. SAM | Ki (nM) | αKi (nM) | Inhibition vs. MEKK2 | Ki (nM) |
| This compound | Mixed-type | 4.7 ± 1.8 | 1.1 ± 0.1 | Noncompetitive | 1.3 ± 0.1 |
| EPZ031686 | Noncompetitive | 1.2 ± 0.1 | - | Noncompetitive | 1.1 ± 0.1 |
Data from Mitchell et al., ACS Med Chem Lett. 2015.[1]
Table 3: Selectivity of this compound and EPZ031686
| Compound | Target | Inhibition at 10 µM | IC50 against SMYD2 |
| This compound | 16 histone methyltransferases | <30% | > 50 µM |
| EPZ031686 | 16 histone methyltransferases | <30% | > 50 µM |
Data from Mitchell et al., ACS Med Chem Lett. 2015.[1]
Signaling Pathways
The inhibition of SMYD3 by this compound has significant implications for downstream signaling pathways, primarily the MAPK/ERK pathway.
SMYD3-Mediated Regulation of the MAPK Pathway
A key non-histone substrate of SMYD3 is MAP3K2 (also known as MEKK2), a component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][6][14] SMYD3 directly methylates MAP3K2, which enhances the activation of the downstream Ras/Raf/MEK/ERK signaling pathway.[6][15] This pathway is frequently hyperactivated in cancer and plays a central role in cell proliferation, differentiation, and survival. By inhibiting SMYD3, this compound prevents the methylation of MAP3K2, leading to the downregulation of the MAPK pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Biochemical SMYD3 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of SMYD3 in a biochemical setting.
Protocol:
-
Reagents: Recombinant human SMYD3, S-(5'-adenosyl)-L-[methyl-³H]-methionine ([³H]-SAM), biotinylated MEKK2 peptide substrate, streptavidin-coated scintillation proximity assay (SPA) beads, assay buffer (e.g., 20 mM BICINE, pH 7.5, 1 mM DTT, 0.005% BSA, 0.002% Tween-20).
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 384-well plate, add 2 µL of the compound dilution. c. Add 10 µL of a solution containing SMYD3 enzyme and MEKK2 peptide substrate in assay buffer. d. Initiate the reaction by adding 8 µL of [³H]-SAM in assay buffer. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction by adding a stop buffer containing streptavidin-coated SPA beads. g. Incubate for at least 30 minutes to allow the biotinylated peptide to bind to the SPA beads. h. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter dose-response curve.
Cellular SMYD3 Inhibition Assay (In-Cell Western)
This assay measures the inhibition of SMYD3-mediated methylation of its substrate in a cellular context.[1]
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., a cancer cell line with high SMYD3 expression) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24-48 hours).
-
Cell Lysis and Fixation: a. Wash the cells with PBS. b. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS). c. Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining: a. Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS). b. Incubate the cells with a primary antibody specific for the methylated substrate (e.g., anti-trimethyl-MEKK2). c. Wash the cells and incubate with a fluorescently labeled secondary antibody. d. For normalization, co-stain with an antibody against the total protein of the substrate or a housekeeping protein.
-
Imaging and Analysis: a. Acquire fluorescent images of the wells using a high-content imaging system. b. Quantify the fluorescence intensity of the methylated substrate and the normalization protein. c. Calculate the ratio of methylated to total protein for each well. d. Determine the cellular IC50 value by plotting the normalized methylation levels against the compound concentration.
Conclusion
This compound is a valuable research tool for investigating the biological functions of SMYD3. Its mechanism of action as a potent and selective inhibitor of SMYD3's methyltransferase activity, particularly its impact on the MAPK signaling pathway, underscores its potential as a therapeutic agent in cancers where SMYD3 is overexpressed. The experimental protocols detailed in this guide provide a framework for the further characterization and development of SMYD3 inhibitors.
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. medchemexpress.com [medchemexpress.com]
- 12. EPZ031686 | Histone Methyltransferase | 2095161-11-6 | Invivochem [invivochem.com]
- 13. EPZ031686 | SMYD3 inhibitor | Probechem Biochemicals [probechem.com]
- 14. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SMYD3 - Wikipedia [en.wikipedia.org]
The Functional Role of EPZ030456: A Selective Inhibitor of the Lysine Methyltransferase SMYD3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ030456 is a potent and highly selective small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, its impact on SMYD3-mediated signaling pathways, and the experimental protocols utilized for its characterization. Through its targeted inhibition of SMYD3, this compound serves as a critical tool for elucidating the biological roles of this enzyme and presents a promising therapeutic strategy for cancers characterized by SMYD3 overexpression.
Introduction to SMYD3: An Oncogenic Lysine Methyltransferase
SET and MYND domain-containing protein 3 (SMYD3) is an epigenetic modulator that catalyzes the transfer of methyl groups to lysine residues on both histone and non-histone proteins.[1][2] Overexpressed in a multitude of solid tumors, including breast, colon, liver, and bladder cancers, SMYD3 has been demonstrated to be a key driver of oncogenesis.[3] Its enzymatic activity influences a wide array of cellular processes fundamental to cancer progression, such as transcriptional regulation, cell proliferation, migration, and invasion.[2][3]
SMYD3's oncogenic functions are mediated through the methylation of a diverse set of substrates. Its histone methyltransferase activity has been reported to target histone H3 at lysine 4 (H3K4), histone H4 at lysine 5 (H4K5), and histone H4 at lysine 20 (H4K20), thereby modulating chromatin structure and gene expression.[1][2] Beyond its role in the nucleus, SMYD3 also methylates several key non-histone proteins involved in critical signaling pathways. Notable non-histone substrates include:
-
MAP3K2 (MEKK2): Methylation of MAP3K2 by SMYD3 enhances the RAS/RAF/MEK/ERK signaling pathway, a central cascade in cell proliferation and survival.[2][3]
-
VEGFR1: Vascular Endothelial Growth Factor Receptor 1 is a key regulator of angiogenesis.[2]
-
AKT1: A serine/threonine kinase that plays a pivotal role in cell survival and metabolism.[2]
-
HER2: A receptor tyrosine kinase that is a well-established oncogene, particularly in breast cancer.[2]
-
RNF113A: An E3 ubiquitin ligase involved in the DNA damage response.
The diverse and critical functions of SMYD3 in cancer biology have positioned it as an attractive target for therapeutic intervention.
This compound: A Potent and Selective SMYD3 Inhibitor
This compound is a small molecule inhibitor designed for high potency and selectivity against SMYD3. Its development has provided the research community with a valuable chemical probe to investigate the cellular functions of SMYD3 and to assess its potential as a therapeutic target.
Mechanism of Action
This compound functions as a noncompetitive inhibitor of SMYD3 with respect to both the methyl donor, S-adenosylmethionine (SAM), and the protein substrate, MAP3K2. This indicates that this compound does not bind to the active site of SAM or the primary binding site of the substrate, but rather to an allosteric site on the enzyme. Binding to this allosteric site induces a conformational change in SMYD3 that inhibits its catalytic activity.
Potency and Selectivity
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Assay Type |
| Biochemical IC50 | 4 nM | In vitro radiometric methyltransferase assay |
| Cellular IC50 | 48 nM | In-cell Western assay measuring MAP3K2 methylation |
| Ki vs. SAM | 1.2 nM | Enzyme kinetics |
| Ki vs. MEKK2 | 1.1 nM | Enzyme kinetics |
Table 1: Quantitative Inhibitory Activity of this compound against SMYD3
These data highlight the sub-nanomolar to low nanomolar potency of this compound in both biochemical and cellular contexts. Furthermore, extensive selectivity profiling has demonstrated that this compound is highly selective for SMYD3 over other histone methyltransferases, making it a precise tool for studying SMYD3-specific functions.
Impact on SMYD3-Mediated Signaling Pathways
By inhibiting the catalytic activity of SMYD3, this compound effectively blocks the methylation of its downstream substrates, thereby modulating key cellular signaling pathways involved in oncogenesis.
Figure 1: Inhibition of the SMYD3-MAP3K2 signaling axis by this compound.
The primary and most well-characterized signaling pathway affected by this compound is the RAS/RAF/MEK/ERK pathway. SMYD3-mediated methylation of MAP3K2 prevents its dephosphorylation and inactivation, leading to constitutive activation of the downstream signaling cascade. By inhibiting SMYD3, this compound restores the normal regulation of MAP3K2, leading to a dampening of MEK/ERK signaling and a subsequent reduction in cancer cell proliferation and survival.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Radiometric SMYD3 Methyltransferase Assay (for IC50 Determination)
This assay quantifies the enzymatic activity of SMYD3 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a protein substrate.
Workflow:
Figure 2: Workflow for the in vitro radiometric SMYD3 methyltransferase assay.
Detailed Protocol:
-
Reaction Setup: Prepare a reaction mixture in a suitable assay buffer (e.g., 20 mM BICINE, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20). The mixture should contain purified recombinant SMYD3 enzyme, the protein substrate (e.g., recombinant MAP3K2 or a histone peptide), and [³H]-SAM.
-
Inhibitor Addition: Add this compound at a range of concentrations to the reaction wells. Include a DMSO-only control.
-
Incubation: Initiate the reaction by adding the enzyme or substrate and incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by spotting the reaction mixture onto P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Detection: Air-dry the filter paper and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular SMYD3 Methylation Assay (for Cellular IC50 Determination)
This assay measures the ability of this compound to inhibit SMYD3 activity within a cellular context by quantifying the methylation of a specific substrate.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HeLa or HEK293T) in appropriate growth medium.
-
Co-transfect the cells with expression vectors for SMYD3 and a tagged substrate (e.g., HA-tagged MAP3K2) using a suitable transfection reagent.
-
-
Inhibitor Treatment: Following transfection, treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the methylated substrate (e.g., anti-methyl-MAP3K2), the total tagged substrate (e.g., anti-HA), and a loading control (e.g., anti-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the methylated substrate signal to the total substrate signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Enzyme Kinetics for Ki Determination
To determine the mechanism of inhibition and the inhibition constant (Ki), enzyme kinetic studies are performed by measuring the initial reaction velocities at various concentrations of both the inhibitor (this compound) and the substrate (SAM or MAP3K2).
Detailed Protocol:
-
Assay Setup: Perform the radiometric methyltransferase assay as described in section 4.1.
-
Varying Substrate and Inhibitor Concentrations:
-
To determine the Ki with respect to SAM, perform the assay with multiple fixed concentrations of this compound and a range of SAM concentrations, while keeping the MAP3K2 concentration constant.
-
To determine the Ki with respect to MAP3K2, perform the assay with multiple fixed concentrations of this compound and a range of MAP3K2 concentrations, while keeping the SAM concentration constant.
-
-
Data Analysis:
-
Plot the initial velocity data in a double-reciprocal (Lineweaver-Burk) or non-linear regression format.
-
Analyze the pattern of the plots to determine the mechanism of inhibition (e.g., competitive, noncompetitive, or uncompetitive).
-
Fit the data to the appropriate Michaelis-Menten equation for the determined inhibition model to calculate the Ki value.
-
Conclusion
This compound is a powerful and selective chemical probe for the study of SMYD3 biology. Its ability to potently inhibit the methyltransferase activity of SMYD3 in both biochemical and cellular settings has been instrumental in dissecting the role of this enzyme in cancer-related signaling pathways, particularly the RAS/RAF/MEK/ERK cascade. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other SMYD3 inhibitors. As our understanding of the multifaceted roles of SMYD3 in oncogenesis deepens, targeted inhibitors like this compound hold significant promise for the development of novel epigenetic therapies for a range of human cancers.
References
- 1. Discovery of an Allosteric Ligand Binding Site in SMYD3 Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a peptide inhibitor for the histone methyltransferase WHSC1 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of EPZ030456: A Potent and Selective SMYD3 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine (B10760008) methyltransferase that has emerged as a significant target in oncology. Overexpressed in a variety of cancers, including those of the lung, pancreas, and colon, SMYD3 plays a crucial role in transcriptional regulation and cell signaling, contributing to cancer cell proliferation and survival. It methylates both histone and non-histone proteins, thereby influencing a wide range of cellular processes. Key non-histone substrates of SMYD3 include MAP3K2, a component of the RAS/RAF/MEK/ERK signaling pathway, and AKT1, a central node in the PI3K/AKT pathway. By methylating these proteins, SMYD3 enhances pro-tumorigenic signaling cascades.[1][2] The discovery of potent and selective inhibitors of SMYD3 is therefore a promising therapeutic strategy. This technical guide provides a comprehensive overview of the discovery and development of EPZ030456, a potent and selective small molecule inhibitor of SMYD3.
Discovery of this compound
This compound was identified through the screening of a proprietary histone methyltransferase-biased library. This effort led to the discovery of an oxindole (B195798) sulfonamide series of SMYD3 inhibitors. Subsequent optimization of this series afforded this compound, a sulfamide-containing compound with potent enzymatic and cellular activity.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular potency, as well as its selectivity profile.
Table 1: Biochemical Potency and Mechanism of Inhibition of this compound [1][4]
| Parameter | Value | Description |
| IC50 | 48 nM | The half-maximal inhibitory concentration against SMYD3 in a biochemical assay. |
| Ki (SAM) | 4.7 ± 1.8 nM | The inhibition constant for this compound with respect to the cofactor S-adenosylmethionine (SAM), indicating a mixed-type inhibition. |
| Ki (MAP3K2) | 1.3 ± 0.1 nM | The inhibition constant for this compound with respect to the substrate MAP3K2, indicating noncompetitive inhibition. |
Table 2: Selectivity Profile of this compound [3]
| Methyltransferase | % Inhibition at 10 µM |
| A panel of 16 other histone methyltransferases | < 30% |
| SMYD2 | IC50 > 50 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are provided below.
Biochemical Methylation Assay
This assay is designed to measure the enzymatic activity of SMYD3 and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human SMYD3 enzyme
-
Substrate (e.g., a peptide derived from MAP3K2 or histone H3)
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) as a methyl donor
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM TCEP, 5% glycerol)[5]
-
Test compound (this compound)
-
Scintillation cocktail
-
Microplates
Procedure:
-
Prepare a reaction mixture containing the SMYD3 enzyme, the substrate, and the assay buffer.
-
Add varying concentrations of this compound to the wells of a microplate.
-
Initiate the methylation reaction by adding [3H]-SAM.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60 minutes).[5]
-
Stop the reaction (e.g., by adding a strong acid or by spotting onto a filter membrane).
-
Quantify the incorporation of the radiolabeled methyl group into the substrate using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT or CCK-8 Assay)
This assay assesses the effect of SMYD3 inhibition by this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF7, or a relevant line with known SMYD3 dependency)[6]
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent[7]
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 104 cells per well) and allow them to adhere overnight.[7]
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[7]
-
Add the MTT or CCK-8 reagent to each well and incubate for a few hours (typically 2-4 hours).[7]
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizations
The following diagrams illustrate key aspects of the SMYD3 signaling pathway and the discovery workflow for this compound.
Conclusion
This compound is a potent and selective inhibitor of SMYD3 that was discovered through a focused screening and optimization effort. Its ability to inhibit SMYD3 both biochemically and in cellular contexts makes it a valuable tool for further elucidating the biological roles of SMYD3 in cancer and for the development of novel therapeutic agents. The detailed experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers in the field of oncology and drug discovery.
References
- 1. d-nb.info [d-nb.info]
- 2. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijbs.com [ijbs.com]
EPZ030456: A Chemical Probe for Interrogating SMYD3 Methyltransferase Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of EPZ030456, a potent and selective small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3). SMYD3 is a lysine (B10760008) methyltransferase implicated in various cancers through its role in epigenetic regulation and the methylation of non-histone protein substrates, thereby modulating critical cellular signaling pathways. This document details the biochemical and cellular activity of this compound, its mechanism of action, and protocols for its use in interrogating SMYD3 function. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a chemical probe for preclinical target validation and to further elucidate the biological roles of SMYD3 in health and disease.
Introduction to SMYD3
SMYD3 is a member of the SMYD family of protein lysine methyltransferases characterized by a catalytic SET domain interrupted by a MYND (Myeloid-Nervy-DEAF1) domain. Initially identified as a histone methyltransferase that tri-methylates histone H3 at lysine 4 (H3K4me3), a mark associated with transcriptional activation, subsequent research has revealed a broader substrate scope for SMYD3.[1][2] Beyond histones, SMYD3 methylates several non-histone proteins, including key signaling molecules such as MAP3K2, VEGFR1, HER2, and AKT1.[1][3] This activity links SMYD3 to the regulation of critical cancer-related pathways, most notably the Ras/Raf/MEK/ERK signaling cascade.[1][3][4] Overexpression of SMYD3 has been observed in a variety of human cancers, correlating with poor prognosis and making it an attractive target for therapeutic intervention.[4]
This compound: A Potent and Selective SMYD3 Inhibitor
This compound is a sulfamide-containing oxindole (B195798) derivative identified as a potent and selective inhibitor of SMYD3. It serves as a valuable chemical probe to investigate the biological functions of SMYD3.
Biochemical and Cellular Activity
This compound exhibits potent inhibition of SMYD3 methyltransferase activity in biochemical assays and demonstrates on-target engagement in cellular contexts.
| Parameter | Value | Assay Type | Reference |
| IC50 | 48 nM | Biochemical Assay | [5] |
| Mechanism of Action | Mixed-type inhibition with respect to S-adenosylmethionine (SAM) and MAP3K2 | Biochemical Assay | [6] |
Selectivity Profile
Experimental Protocols
The following protocols provide a framework for utilizing this compound to study SMYD3 function in both biochemical and cellular settings.
Biochemical Assay for SMYD3 Activity
This protocol describes a generalized in vitro methyltransferase assay using a radiolabeled methyl donor to measure the enzymatic activity of SMYD3.
Materials:
-
Recombinant full-length SMYD3 protein
-
Substrate (e.g., recombinant MAP3K2 protein or a peptide mimic)
-
S-(5'-adenosyl)-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay Buffer (e.g., 20 mM BICINE, pH 7.5, 1 mM TCEP, 0.005% Bovine Skin Gelatin, 0.002% Tween-20)
-
This compound
-
DMSO (for compound dilution)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing recombinant SMYD3 enzyme and the MAP3K2 substrate in the assay buffer.
-
Serially dilute this compound in DMSO and then into the assay buffer to achieve the desired final concentrations. Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate the enzyme, substrate, and inhibitor for 30 minutes at room temperature to allow for compound binding.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter membrane that captures the protein substrate while allowing unincorporated [³H]-SAM to be washed away.
-
Wash the filter membrane extensively.
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for SMYD3-mediated MAP3K2 Methylation
This protocol details a Western blot-based method to assess the effect of this compound on the methylation of MAP3K2 in a cellular context.[7]
Materials:
-
HeLa cells (or other suitable cell line)
-
Expression plasmids for HA-tagged MAP3K2 and SMYD3
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM) and supplements
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-HA, anti-MAP3K2-K260me3, anti-SMYD3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Co-transfect the cells with expression plasmids for HA-tagged MAP3K2 and SMYD3 using a suitable transfection reagent according to the manufacturer's instructions.
-
After 4-6 hours, replace the transfection medium with fresh culture medium.
-
Treat the transfected cells with varying concentrations of this compound or DMSO (vehicle control) for 20-24 hours.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against MAP3K2-K260me3, HA (to detect total MAP3K2), SMYD3, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the MAP3K2-K260me3 signal to the total HA-MAP3K2 signal to determine the extent of inhibition.
Signaling Pathways and Experimental Visualizations
SMYD3-Mediated MAP3K2 Signaling Pathway
SMYD3 plays a crucial role in the Ras signaling pathway by methylating MAP3K2.[1][4] This methylation event at lysine 260 prevents the binding of the protein phosphatase 2A (PP2A) complex to MAP3K2.[1][4] PP2A normally acts as a negative regulator of the pathway. By inhibiting PP2A binding, SMYD3-mediated methylation leads to sustained activation of the downstream MEK/ERK signaling cascade, which promotes cell proliferation, survival, and tumorigenesis.[1][3][4]
Caption: SMYD3-mediated methylation of MAP3K2 in the Ras signaling pathway.
Experimental Workflow for Cellular Assay
The following diagram outlines the key steps in the cellular assay to evaluate the inhibitory effect of this compound on SMYD3-mediated MAP3K2 methylation.
Caption: Workflow for the cellular SMYD3 inhibition assay.
Logic Diagram for Chemical Probe Validation
A high-quality chemical probe must meet several criteria to be a reliable tool for biological research. This diagram illustrates the key validation points for a chemical probe like this compound.
Caption: Key validation criteria for a chemical probe.
Conclusion
This compound is a valuable tool for the scientific community, enabling detailed investigation into the biological roles of SMYD3. Its potency and selectivity allow for the confident dissection of SMYD3-dependent cellular processes and signaling pathways. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of SMYD3 in cancer and other diseases, and to aid in the validation of SMYD3 as a therapeutic target. As with any chemical probe, careful experimental design, including the use of appropriate controls and orthogonal approaches, is essential for robust and reproducible findings.
References
- 1. Lysine methylation in cancer: SMYD3-MAP3K2 teaches us new lessons in the Ras-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The SMYD3-MAP3K2 signaling axis promotes tumor aggressiveness and metastasis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. An efficient protocol for in vivo labeling of proliferating epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
The Role of SMYD3 in Oncology and its Inhibition by EPZ030456: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SET and MYND domain-containing protein 3 (SMYD3) is a lysine (B10760008) methyltransferase that has emerged as a significant therapeutic target in oncology.[1] Overexpressed in a multitude of solid tumors, including breast, colon, liver, and bladder cancers, SMYD3 plays a pivotal role in cancer progression by modulating key signaling pathways and regulating transcription.[1] This technical guide provides a comprehensive overview of the multifaceted role of SMYD3 in cancer and details the investigation of its function using the potent and selective small molecule inhibitor, EPZ030456. We present key quantitative data, detailed experimental protocols for the study of SMYD3, and visual representations of its signaling pathways and the experimental logic for its inhibition.
Introduction to SMYD3
SMYD3 is a member of the SMYD family of protein lysine methyltransferases, which are characterized by a catalytic SET domain and a MYND domain involved in protein-protein interactions.[1] Its oncogenic functions are primarily attributed to its methyltransferase activity on both histone and non-histone substrates.
Histone Methylation: While initially reported to methylate histone H3 at lysine 4 (H3K4), subsequent research has shown that SMYD3 has a more pronounced activity on histone H4 at lysine 5 (H4K5).[2][3] This activity implicates SMYD3 in the regulation of chromatin structure and gene expression.
Non-Histone Methylation: SMYD3's oncogenic influence is significantly mediated through the methylation of various non-histone proteins, leading to the activation of pro-cancerous signaling pathways.[4][5] Key non-histone substrates include:
-
MAP3K2 (MEKK2): Methylation of MAP3K2 by SMYD3 enhances the activation of the RAS/RAF/MEK/ERK signaling pathway, a critical driver of cell proliferation and survival in many cancers.[4]
-
AKT1: SMYD3-mediated methylation of AKT1 at lysine 14 is a crucial step for its activation.[4] The PI3K/AKT pathway is a central regulator of cell growth, survival, and metabolism.[1]
-
Vascular Endothelial Growth Factor Receptor 1 (VEGFR1): Methylation of VEGFR1 by SMYD3 enhances its kinase activity, promoting angiogenesis.[4][5]
-
Estrogen Receptor α (ERα): SMYD3 acts as a coactivator for ERα, potentiating its activity and promoting the transcription of ER target genes in breast cancer.[6]
-
HER2: SMYD3-mediated tri-methylation of HER2 enhances its homodimerization and activation.[4]
The diverse array of SMYD3 substrates underscores its central role in regulating cell proliferation, survival, and invasion, making it a compelling target for anti-cancer drug development.[1]
This compound: A Potent and Selective SMYD3 Inhibitor
This compound is a small molecule inhibitor of SMYD3. It exhibits a mixed-type inhibition mechanism with respect to the methyl donor S-adenosylmethionine (SAM) and the protein substrate.
Biochemical and Cellular Activity of this compound
The following tables summarize the quantitative data for this compound.
| Biochemical Activity | Value | Reference |
| SMYD3 IC50 | 48 nM | [7] |
| Mechanism of Inhibition | Mixed-type vs. SAM and MAP3K2 | [4] |
| Selectivity Profile (IC50 in nM) | This compound | Reference |
| SMYD3 | 48 | [7] |
| Other Methyltransferases | Data not publicly available |
| Cellular Activity (GI50 in µM) | This compound | Reference |
| Various Cancer Cell Lines | Data not publicly available |
| In Vivo Efficacy | Tumor Growth Inhibition (%) | Reference |
| Xenograft Models | Data not publicly available |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of SMYD3 and the effects of its inhibition by this compound.
In Vitro SMYD3 Enzymatic Assay
This assay quantifies the methyltransferase activity of SMYD3.
Materials:
-
Recombinant human SMYD3 protein
-
Histone H3 or MAP3K2 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.8, 10 mM DTT, 10 mM MgCl₂)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant SMYD3, and the substrate peptide.
-
Initiate the reaction by adding [³H]-SAM.
-
For inhibitor studies, pre-incubate SMYD3 with this compound for a specified time before adding the substrate and [³H]-SAM.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with an appropriate buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Allow the paper to dry completely.
-
Measure the incorporated radioactivity using a scintillation counter. The signal is proportional to SMYD3 enzymatic activity.
Western Blot Analysis
This technique is used to detect changes in the methylation status of SMYD3 substrates or the expression levels of downstream target proteins.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-AKT, anti-H3K4me3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Culture cancer cells and treat with various concentrations of this compound for the desired duration.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the association of SMYD3 with specific genomic regions.
Materials:
-
Cancer cell lines
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis and sonication buffers
-
Anti-SMYD3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-link proteins to DNA in live cells by treating with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.
-
Immunoprecipitate the chromatin with an anti-SMYD3 antibody or a control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific DNA sequences by qPCR using primers flanking the putative SMYD3 binding sites on target gene promoters.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
96-well opaque plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed cancer cells in a 96-well opaque plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer. The signal is proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving SMYD3 and the experimental workflow for its investigation.
Caption: SMYD3 signaling pathways in cancer.
Caption: Experimental workflow for investigating SMYD3 inhibition.
Caption: Logic of SMYD3 inhibition in cancer therapy.
Conclusion
SMYD3 is a critical oncogenic driver due to its role in modulating the epigenome and key signaling pathways essential for cancer cell proliferation, survival, and invasion. Its overexpression is a common feature in many cancers and is often associated with poor clinical outcomes. The development of potent and selective inhibitors, such as this compound, provides a valuable pharmacological tool to further investigate the biological functions of SMYD3 and to assess its potential as a therapeutic target in oncology. The experimental protocols and workflows detailed in this guide offer a framework for the continued investigation of SMYD3 and the development of novel anti-cancer therapies.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 2. scribd.com [scribd.com]
- 3. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in peach reproductive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. ch.promega.com [ch.promega.com]
- 6. Smyd3-associated regulatory pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
EPZ030456: A Comprehensive Technical Profile of a Selective SMYD3 Inhibitor
For Immediate Release
CAMBRIDGE, Mass. – This technical guide provides an in-depth overview of the target selectivity profile, mechanism of action, and experimental methodologies for EPZ030456, a potent and selective small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and epigenetic regulation.
Core Target and Potency
This compound is a sulfamide-containing oxindole (B195798) that demonstrates potent inhibition of the histone methyltransferase SMYD3. Biochemical assays have determined the half-maximal inhibitory concentration (IC50) of this compound against SMYD3 to be 48 nM .[1]
Target Selectivity Profile
A critical aspect of a chemical probe's utility is its selectivity. While a comprehensive selectivity panel for this compound against a broad range of methyltransferases is not publicly available in the primary literature, data for the closely related sulfonamide analog, EPZ031686, provides strong evidence for the selective nature of this chemical scaffold. EPZ031686 was profiled against a panel of 20 human histone methyltransferases and demonstrated high selectivity for SMYD3. It is anticipated that this compound shares a similar high degree of selectivity.
Table 1: Selectivity of the Related Compound EPZ031686 Against a Panel of Histone Methyltransferases
| Target Enzyme | % Inhibition at 1 µM |
| ASH1L | < 25% |
| DOT1L | < 25% |
| EZH1 | < 25% |
| EZH2 | < 25% |
| G9a | < 25% |
| GLP | < 25% |
| MLL1 | < 25% |
| MLL2 | < 25% |
| MLL3 | < 25% |
| MLL4 | < 25% |
| NSD1 | < 25% |
| NSD2 | < 25% |
| NSD3 | < 25% |
| PRMT1 | < 25% |
| PRMT3 | < 25% |
| PRMT4 | < 25% |
| PRMT5 | < 25% |
| PRMT6 | < 25% |
| SETD7 | < 25% |
| SETD8 | < 25% |
| SMYD2 | < 25% |
Data for EPZ031686, a close structural analog of this compound.
Signaling Pathway
SMYD3 is a lysine (B10760008) methyltransferase that has been implicated in the regulation of various cellular processes, including gene transcription. One of the key substrates of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), also known as MEKK2. Methylation of MEKK2 by SMYD3 is believed to play a role in the RAS signaling pathway, which is frequently dysregulated in cancer. This compound, by inhibiting SMYD3, blocks the methylation of MEKK2, thereby potentially impacting downstream signaling events in RAS-driven tumors.
Caption: SMYD3-mediated methylation of MEKK2 in the RAS signaling pathway and its inhibition by this compound.
Experimental Protocols
Biochemical Assay for SMYD3 Inhibition
This protocol describes a radiometric assay to determine the enzymatic activity of SMYD3 and the inhibitory potential of compounds like this compound.
Experimental Workflow:
Caption: Workflow for the SMYD3 biochemical inhibition assay.
Methodology:
-
Reagents:
-
SMYD3 enzyme (recombinant human)
-
MEKK2 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Non-radiolabeled S-adenosyl-L-methionine (SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Trichloroacetic acid (TCA) for quenching
-
Scintillation cocktail
-
-
Procedure:
-
Prepare a reaction mixture containing SMYD3 enzyme, MEKK2 peptide substrate, and assay buffer.
-
Add this compound at various concentrations (typically in a serial dilution). A DMSO control is included.
-
Initiate the reaction by adding a mixture of [³H]-SAM and unlabeled SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Quench the reaction by adding TCA.
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the radiolabeled peptide substrate.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Assay for MEKK2 Methylation (Western Blot)
This protocol outlines a method to assess the ability of this compound to inhibit the methylation of endogenous MEKK2 in a cellular context.
Experimental Workflow:
Caption: Workflow for the cellular Western blot assay to detect MEKK2 methylation.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable human cancer cell line with detectable levels of SMYD3 and MEKK2 (e.g., a lung or pancreatic cancer cell line).
-
Seed the cells in multi-well plates and allow them to adhere.
-
Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 24-72 hours). Include a vehicle (DMSO) control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for methylated MEKK2.
-
In a separate blot or after stripping, probe with a primary antibody for total MEKK2 as a loading control. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the dose-dependent effect of this compound on MEKK2 methylation.
-
Conclusion
This compound is a potent and selective inhibitor of SMYD3. Its ability to engage SMYD3 in both biochemical and cellular settings makes it a valuable tool for elucidating the biological functions of this methyltransferase and for exploring its potential as a therapeutic target in oncology. The experimental protocols provided herein offer a foundation for the further characterization and application of this and similar SMYD3 inhibitors.
References
Unveiling the Cellular Targets of EPZ030456: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ030456 is a potent and selective small molecule inhibitor of the lysine (B10760008) methyltransferase SMYD3 (SET and MYND domain-containing protein 3). Dysregulation of SMYD3 activity has been implicated in the pathogenesis of various cancers, including those of the breast, liver, and colorectum, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its mechanism of action, quantitative biochemical and cellular data, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and epigenetic modulation.
Core Target: SMYD3
The primary cellular target of this compound is the enzyme SMYD3. This protein is a member of the SMYD family of lysine methyltransferases, which are characterized by the presence of a catalytic SET domain and a MYND domain involved in protein-protein interactions. SMYD3 catalyzes the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to specific lysine residues on both histone and non-histone protein substrates.
Quantitative Data Summary
The inhibitory activity of this compound and its more potent analog, EPZ031686, against SMYD3 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for these compounds.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | SMYD3 | Biochemical | 48 nM | [1][2] |
| EPZ031686 | SMYD3 | Biochemical | 3 nM | [3] |
Table 1: Biochemical inhibitory activity of this compound and EPZ031686 against SMYD3.
| Compound | Cell Line | Assay | Target Substrate | IC50 | Reference |
| EPZ031686 | HeLa | Western Blot | MAP3K2-K260 trimethylation | Dose-dependent decrease | [4] |
Table 2: Cellular activity of EPZ031686 on a known SMYD3 substrate.
While this compound is reported to be a selective inhibitor, a comprehensive public dataset of its activity against a broad panel of other methyltransferases is not currently available.
Signaling Pathways Modulated by this compound
By inhibiting SMYD3, this compound can modulate several downstream signaling pathways that are critical for cancer cell proliferation, survival, and migration. SMYD3 has been shown to methylate and regulate the activity of key signaling proteins.
One of the most well-characterized non-histone substrates of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2). SMYD3-mediated trimethylation of MAP3K2 at lysine 260 enhances its kinase activity, leading to the activation of the Ras/Raf/MEK/ERK signaling cascade. This pathway is a central regulator of cell proliferation and survival.
SMYD3 also methylates other important signaling molecules, including:
-
Vascular Endothelial Growth Factor Receptor 1 (VEGFR1): Methylation enhances its kinase function, promoting angiogenesis.
-
Human Epidermal Growth Factor Receptor 2 (HER2): Methylation can lead to its activation, a key driver in some breast cancers.
-
AKT1: Methylation of AKT1 is a critical step for its activation, promoting cell survival and growth.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize SMYD3 inhibitors.
Biochemical Assay for SMYD3 Activity
This in vitro assay measures the enzymatic activity of recombinant SMYD3.
Materials:
-
Recombinant human SMYD3 protein
-
Histone H3 or recombinant MAP3K2 as substrate
-
S-adenosyl-L-[methyl-³H]-methionine (Radiolabeled SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
This compound or other test compounds
-
Scintillation counter and filter plates
Protocol:
-
Prepare a reaction mixture containing assay buffer, substrate, and radiolabeled SAM.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the reaction by adding recombinant SMYD3 enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a quenching buffer (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated substrate.
-
Wash the filter plate to remove unincorporated radiolabeled SAM.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
An In-depth Technical Guide on EPZ030456 and its Effects on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: SMYD3 as an Oncogenic Driver
SET and MYND domain-containing protein 3 (SMYD3) is a lysine (B10760008) methyltransferase that has emerged as a critical player in the epigenetic and signaling landscapes of cancer. Initially identified for its role in histone methylation, its functions have been found to extend to the methylation of various non-histone proteins, impacting a wide range of cellular processes essential for cancer progression.[1] SMYD3 is overexpressed in numerous solid tumors, including breast, colon, liver, and bladder cancers, where it drives oncogenesis by modulating key signaling pathways and regulating gene transcription to promote cell proliferation, migration, and invasion.[1][2]
SMYD3 primarily catalyzes the methylation of histone H3 at lysine 4 (H3K4), a modification strongly associated with active gene transcription.[3][4] It can also methylate histone H4 at lysine 5 (H4K5me).[5][6] Its oncogenic activity is often linked to its role as a selective transcriptional amplifier for genes involved in cell proliferation and metastasis.[7] Given its significant role in tumorigenesis, SMYD3 has become an attractive target for the development of small molecule inhibitors for cancer therapy.[3][8]
EPZ030456: A Potent and Selective SMYD3 Inhibitor
This compound is a potent and selective small molecule inhibitor of SMYD3.[9] Its development has provided a crucial chemical tool for investigating the biological functions of SMYD3 and validating it as a therapeutic target.
Mechanism of Action
This compound acts as a mixed-type inhibitor with respect to the methyl donor S-adenosylmethionine (SAM) and is noncompetitive with respect to its protein substrate, such as MAP3K2 or histones.[2][10] This indicates that it does not directly compete with the substrate for binding to the active site but rather binds to the SMYD3 enzyme to prevent its catalytic activity.
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been quantified through various biochemical assays. The following table summarizes key data points regarding its potency and mechanism of inhibition.
| Parameter | Value | Substrate Context | Reference |
| IC50 | 48 nM | N/A | [9] |
| Ki | 4.7 ± 1.8 nM | SAM (Mixed-type) | [10] |
| αKi | 1.1 ± 0.1 nM | SAM (Mixed-type) | [10] |
| Ki | 1.3 ± 0.1 nM | MEKK2 (Noncompetitive) | [10] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. αKi: The inhibition constant for the enzyme-substrate complex.
Effects on Histone Methylation
The primary epigenetic function of SMYD3 is the methylation of histone H3 at lysine 4 (H3K4), particularly trimethylation (H3K4me3), which is a hallmark of active gene promoters.[3][4] By inhibiting SMYD3, this compound is expected to reduce the levels of H3K4me3 at SMYD3 target genes, leading to transcriptional repression. Some studies also point to SMYD3-catalyzed methylation of H4K5.[5]
Signaling Pathways and Logical Relationships
SMYD3's role extends beyond histone methylation, directly impacting cytoplasmic signaling pathways crucial for cancer. Inhibition by this compound disrupts these oncogenic cascades.
Experimental Protocols
Biochemical SMYD3 Inhibition Assay (Filter-Plate Assay)
This assay quantifies the enzymatic activity of SMYD3 and its inhibition by compounds like this compound.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing SMYD3 enzyme, a biotinylated peptide substrate (e.g., from MEKK2 or Histone H3), and [3H]-labeled S-adenosylmethionine (SAM) as the methyl donor in assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a DMSO vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow for the methylation reaction to occur.
-
Stopping the Reaction: Terminate the reaction by adding a strong acid or other stopping agent.
-
Capture: Transfer the reaction mixture to a streptavidin-coated filter plate. The biotinylated peptide substrate will bind to the streptavidin on the filter.
-
Washing: Wash the plate multiple times to remove unincorporated [3H]-SAM and other unbound components.
-
Detection: Add a scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter. The signal is proportional to the amount of methylation.
-
Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[2]
Cellular Histone Methylation Assay (Western Blot)
This protocol is used to assess the effect of this compound on global or specific histone methylation levels within cells.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells known to overexpress SMYD3 (e.g., HepG2, MCF7) to a desired confluency. Treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 24-72 hours).
-
Histone Extraction: Harvest the cells and isolate the nuclei. Extract histone proteins from the nuclear fraction using an acid extraction method (e.g., with sulfuric acid) followed by precipitation (e.g., with trichloroacetic acid).[11][12]
-
Protein Quantification: Quantify the concentration of the extracted histones using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the histone proteins (e.g., 10-20 µg per lane) based on size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), typically on a 15% acrylamide (B121943) gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K4me3) and a loading control (e.g., anti-total Histone H3). This is typically done overnight at 4°C.[14]
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal to determine the relative change in histone methylation upon treatment with this compound.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if this compound treatment alters the association of H3K4me3 at specific gene promoters.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with this compound or DMSO. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture media and incubating for a short period (e.g., 8-10 minutes). Quench the reaction with glycine.[15]
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it into small fragments (200-1000 bp) using sonication or enzymatic digestion.[16]
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific for H3K4me3. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-histone-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of a high-salt solution.[15]
-
DNA Purification: Purify the DNA from the eluted sample.
-
Analysis (qPCR or Sequencing):
-
ChIP-qPCR: Use quantitative PCR with primers specific to the promoter regions of known SMYD3 target genes (e.g., HMGA2) to quantify the enrichment of H3K4me3.[4]
-
ChIP-Seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify genome-wide changes in H3K4me3 distribution.[17]
-
Conclusion
This compound is a valuable tool for the study of SMYD3, a lysine methyltransferase with significant roles in both epigenetic regulation and oncogenic signaling. By potently and selectively inhibiting SMYD3, this compound effectively reduces histone H3K4 methylation at target gene promoters and disrupts pro-proliferative pathways. The detailed protocols provided herein offer a framework for researchers to investigate the multifaceted effects of SMYD3 inhibition, aiding in the continued validation of this enzyme as a promising target for cancer therapy and the development of next-generation epigenetic drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Analysis of SMYD3 Lysine Methyltransferase for the Development of Competitive and Specific Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone lysine methyltransferase SMYD3 promotes oral squamous cell carcinoma tumorigenesis via H3K4me3-mediated HMGA2 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation. – CIRM [cirm.ca.gov]
- 6. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smyd3-associated regulatory pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biochem.slu.edu [biochem.slu.edu]
- 13. Histone western blot protocol | Abcam [abcam.com]
- 14. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Preliminary Studies of EPZ020415 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies on EPZ020415, a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). The information compiled herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of PRMT6 inhibition in oncology. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying biological pathways and experimental procedures.
Core Findings: EPZ020415 Activity Profile
EPZ020415 has demonstrated significant inhibitory activity against PRMT6 and antiproliferative effects in various cancer cell lines. The following tables summarize the key quantitative data from preliminary studies.
Table 1: In Vitro Inhibitory Activity of EPZ020415
| Target | Assay Type | IC50 (nM) | Selectivity | Reference |
| PRMT6 | Biochemical Assay | 10 | >10-fold vs. PRMT1 & PRMT8 | [1][2] |
| PRMT1 | Biochemical Assay | 119 | - | [2] |
| PRMT8 | Biochemical Assay | 223 | - | [2] |
Table 2: Cellular Activity of EPZ020415 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 (µM) | Incubation Time | Reference |
| A-375 | Malignant Melanoma | Western Blot | H3R2 Methylation Inhibition | 0.637 | 48 hours | [1][3] |
| A-375 | Malignant Melanoma | Western Blot | PRMT1 Methylation Inhibition | 7.1 | 48 hours | [1] |
| HCC827 | Non-Small Cell Lung Cancer | MTT Assay | Antiproliferative Activity | 0.9 | 3 days | [1] |
| MDA-MB-435 | Melanoma | MTT Assay | Antiproliferative Activity | 1.1 | 7 days | [1] |
| HCT116 | Colorectal Carcinoma | Proliferation Assay | Synergistic Antiproliferative Effect (with GSK591) | - | - | [1] |
| SW620 | Colorectal Adenocarcinoma | Proliferation Assay | Synergistic Antiproliferative Effect (with GSK591) | - | - | [1] |
Signaling Pathways Modulated by EPZ020415
EPZ020415 exerts its effects by inhibiting PRMT6, a key epigenetic regulator. This inhibition leads to downstream consequences on gene expression and cellular processes critical for cancer cell survival and proliferation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of EPZ020415's effects.
Cell Viability (MTT) Assay
This protocol is used to assess the antiproliferative effects of EPZ020415 on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
EPZ020415 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of EPZ020415 in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of EPZ020415. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.
Western Blot Analysis for Histone Methylation
This protocol is designed to detect changes in histone H3 arginine 2 asymmetric dimethylation (H3R2me2a) levels following treatment with EPZ020415.
Materials:
-
Cancer cell lines
-
EPZ020415
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3R2me2a, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture and treat cells with EPZ020415 for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3R2me2a (and a total histone H3 antibody as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Signal Visualization: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3R2me2a signal to the total H3 signal.
PRMT6 Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of EPZ020415 on PRMT6 enzymatic activity.
Materials:
-
Recombinant human PRMT6
-
PRMT6 substrate (e.g., a peptide containing a PRMT6 recognition motif)
-
S-adenosyl-L-methionine (SAM)
-
EPZ020415
-
Assay buffer
-
Detection reagents (specific to the assay format, e.g., antibody for methylated product, or components for a coupled-enzyme assay)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, recombinant PRMT6, and the substrate peptide.
-
Inhibitor Addition: Add varying concentrations of EPZ020415 or a vehicle control.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding SAM.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Termination: Stop the reaction (method depends on the assay format).
-
Detection: Measure the amount of methylated product formed. This can be done using various methods, such as an ELISA-based approach with an antibody specific to the methylated product, or a coupled-enzyme assay that measures the production of S-adenosyl-L-homocysteine (SAH).
-
Data Analysis: Calculate the percentage of inhibition for each EPZ020415 concentration and determine the IC50 value.
References
The Chemical Biology of EPZ030456: A Technical Guide to a Selective SMYD3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ030456 is a potent and selective small-molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound. Detailed experimental protocols for key biochemical and cellular assays are presented, along with a summary of its quantitative inhibitory data. Furthermore, this document visualizes the critical signaling pathways influenced by SMYD3 and the experimental workflows used to characterize this compound, offering a valuable resource for researchers investigating SMYD3 biology and developing novel anticancer therapeutics.
Chemical Structure and Properties
This compound is an oxindole (B195798) sulfamide (B24259) derivative with a complex chemical structure optimized for potent and selective inhibition of SMYD3.
| Property | Value |
| IUPAC Name | N-((1R,3r,5S)-8-((4-(Benzylamino)piperidin-1-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-chloro-2-oxoindoline-5-carboxamide[1] |
| Chemical Formula | C₂₈H₃₄ClN₅O₄S[1] |
| Molecular Weight | 572.12 g/mol [1] |
| Canonical SMILES String | O=C(C1=CC2=C(NC(C2)=O)C=C1Cl)N[C@H]3C--INVALID-LINK--.([H])CC[C@@]4([H])C3[2] |
| CAS Number | 1808011-23-5[1] |
Mechanism of Action and Biological Activity
This compound is a highly potent and selective inhibitor of the methyltransferase activity of SMYD3. It exhibits a mixed-type inhibition with respect to the methyl donor S-adenosylmethionine (SAM) and is noncompetitive with respect to the protein substrate, such as MEKK2.[1]
Quantitative Inhibitory Activity of this compound
| Parameter | Value | Substrate(s) | Assay Type | Reference |
| Biochemical IC₅₀ | 4 nM | MEKK2 | Biochemical | [2] |
| Cellular IC₅₀ | 48 nM | MEKK2 | Cellular | [3] |
| Ki (vs. SAM) | 4.7 ± 1.8 nM | SAM, MEKK2 | Biochemical | [1] |
| αKi (vs. SAM) | 1.1 ± 0.1 nM | SAM, MEKK2 | Biochemical | [1] |
| Ki (vs. MEKK2) | 1.3 ± 0.1 nM | SAM, MEKK2 | Biochemical | [1] |
The SMYD3 Signaling Pathway
SMYD3 is a lysine methyltransferase that plays a crucial role in transcriptional regulation and signal transduction. It has been shown to methylate both histone and non-histone proteins, thereby influencing a variety of cellular processes, including cell proliferation, survival, and migration. The oncogenic role of SMYD3 is attributed to its methylation of key cellular proteins.
Experimental Protocols
Biochemical SMYD3 Inhibition Assay
This protocol outlines the determination of the biochemical potency (IC₅₀) of this compound against SMYD3 using a radiometric assay.
Methodology:
-
Assay Buffer Preparation: Prepare an assay buffer consisting of 20 mM BICINE (pH 7.5), 1 mM TCEP, 0.005% Bovine Skin Gelatin, and 0.002% Tween-20.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Enzyme and Substrate Preparation: Use recombinant human SMYD3 and a GST-tagged MEKK2 protein substrate. The methyl donor is S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
Assay Procedure:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add SMYD3 enzyme to each well and incubate for 30 minutes at room temperature.
-
Initiate the methyltransferase reaction by adding a mixture of GST-MEKK2 and [³H]-SAM.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Terminate the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate to capture the precipitated protein (GST-MEKK2).
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cellular SMYD3 Inhibition Assay
This protocol describes a Western blot-based cellular assay to measure the inhibition of MEKK2 methylation by this compound in a cellular context.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T or HeLa cells in appropriate growth medium.
-
Co-transfect the cells with expression vectors for SMYD3 and HA-tagged MEKK2.
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of this compound or DMSO (vehicle control) for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for methylated MEKK2 (if available) or total HA-tagged MEKK2 and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the protein of interest and the loading control.
-
Normalize the signal for methylated or total MEKK2 to the loading control.
-
Calculate the percent inhibition of MEKK2 expression or methylation at each concentration of this compound and determine the cellular IC₅₀ value.
-
Conclusion
This compound is a valuable chemical probe for studying the biological functions of SMYD3. Its high potency and selectivity make it a critical tool for elucidating the role of SMYD3 in cancer and other diseases. The detailed protocols and data presented in this guide are intended to facilitate further research into SMYD3-mediated signaling and the development of next-generation SMYD3 inhibitors for therapeutic applications.
References
An In-Depth Technical Guide to EPZ030456: A Potent and Selective SMYD3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of EPZ030456 (CAS Number 1808011-23-5), a potent and selective small molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase implicated in various cancers. This document synthesizes key data on its mechanism of action, biochemical and cellular activity, and available structural biology insights to serve as a critical resource for ongoing research and therapeutic development.
Core Compound Data
| Parameter | Value/Description | Reference |
| CAS Number | 1808011-23-5 | N/A |
| Target | SMYD3 (SET and MYND domain-containing protein 3) | [1] |
| Compound Type | Small molecule inhibitor (sulfamide) | [2] |
| Biochemical Potency (IC50) | 48 nM | [1] |
| Cellular Potency (EC50) | 1.1 µM (in a MAP3K2 methylation assay) | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly inhibiting the enzymatic activity of SMYD3. SMYD3 is a lysine methyltransferase that plays a crucial role in transcriptional regulation and cell signaling through the methylation of both histone and non-histone proteins. Its overexpression has been linked to the progression of numerous cancers.
The primary signaling pathway affected by SMYD3, and therefore inhibited by this compound, is the RAS/RAF/MEK/ERK (MAPK) pathway. SMYD3 methylates MAP3K2 (also known as MEKK2), a key upstream kinase in this cascade. This methylation event enhances MAP3K2 activity, leading to the activation of downstream signaling and promoting cell proliferation, survival, and differentiation. By inhibiting SMYD3, this compound prevents the methylation of MAP3K2, thereby attenuating MAPK pathway signaling.
Beyond MAP3K2, SMYD3 has been shown to methylate other non-histone targets involved in oncogenesis, including Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and Human Epidermal Growth Factor Receptor 2 (HER2), suggesting that this compound may have broader anti-cancer effects by modulating multiple signaling pathways.
Caption: SMYD3 signaling in the nucleus and cytoplasm, and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its closely related analog, EPZ031686, which provides context for its potential in vivo utility.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value |
| Biochemical SMYD3 Inhibition Assay | IC50 | 48 nM |
| In-Cell Western (MAP3K2 Methylation) | EC50 | 1.1 µM |
Table 2: In Vivo Pharmacokinetic Parameters of the related compound EPZ031686 in Mice
| Route of Administration | Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Bioavailability (%) |
| Intravenous (IV) | 2 | 26 | 2.3 | 1.7 | N/A |
| Oral (PO) | 5 | N/A | N/A | N/A | 68 |
Data for EPZ031686 is presented as a proxy due to the limited public availability of specific pharmacokinetic data for this compound. EPZ031686 is described in the same foundational study and shares a similar chemical scaffold.
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below, based on the procedures described in the primary literature.
Biochemical SMYD3 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of SMYD3 in a biochemical system.
-
Enzyme and Substrate Preparation: Recombinant human SMYD3 enzyme and its substrate, a fragment of MAP3K2, are purified.
-
Reaction Mixture: The assay is typically performed in a multi-well plate format. Each well contains SMYD3, the MAP3K2 substrate, and the co-factor S-adenosylmethionine (SAM), which is radiolabeled (e.g., with ³H).
-
Compound Incubation: this compound, at varying concentrations, is added to the reaction wells and incubated with the enzyme and substrate.
-
Methylation Reaction: The reaction is initiated by the addition of radiolabeled SAM and allowed to proceed for a set time at a controlled temperature.
-
Detection: The reaction is stopped, and the amount of radiolabel incorporated into the MAP3K2 substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
In-Cell Western Assay for MAP3K2 Methylation
This cell-based assay measures the ability of this compound to inhibit the methylation of endogenous MAP3K2 within a cellular context.
-
Cell Culture: A suitable human cancer cell line with detectable levels of MAP3K2 methylation (e.g., a lung or pancreatic cancer cell line) is cultured in multi-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period to allow for cellular uptake and target engagement.
-
Cell Lysis and Fixation: After treatment, the cells are washed, fixed, and permeabilized to allow for antibody access to intracellular proteins.
-
Immunostaining: The cells are incubated with a primary antibody specific for methylated MAP3K2 and a normalization antibody (e.g., for total MAP3K2 or a housekeeping protein).
-
Secondary Antibody and Detection: Fluorescently labeled secondary antibodies are used to detect the primary antibodies. The fluorescence intensity in each well is measured using an imaging system.
-
Data Analysis: The ratio of the methylated MAP3K2 signal to the normalization signal is calculated for each well. The percentage of inhibition is determined relative to vehicle-treated cells, and the EC50 value is calculated from the dose-response curve.
Caption: Workflow for biochemical and cell-based assays to characterize this compound.
Structural Biology
The crystal structure of human SMYD3 in complex with this compound and the cofactor S-adenosylmethionine (SAM) has been solved, providing detailed insights into its binding mode.
-
PDB ID: 5CCM[3]
The availability of this crystal structure is invaluable for understanding the specific molecular interactions that confer the potency and selectivity of this compound.[3] This structural information can guide the rational design of next-generation SMYD3 inhibitors with improved properties. The structure reveals how the oxindole-sulfamide scaffold of this compound occupies the substrate-binding site of SMYD3.
Caption: Logical flow from cancer target to the therapeutic potential of this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of SMYD3 with demonstrated biochemical and cellular activity. Its ability to modulate the MAPK signaling pathway, combined with the availability of a co-crystal structure, makes it a valuable tool for further investigation into the biological roles of SMYD3 in cancer and for the development of novel epigenetic therapies. This guide provides the foundational technical information required for researchers and drug developers to effectively utilize and build upon the current understanding of this promising compound.
References
An In-Depth Technical Guide to the Preclinical Safety and Toxicity Assessment of Novel Chemical Entities: A Methodological Approach
Disclaimer: As of December 2025, publicly available safety and toxicity data for the specific compound "EPZ030456" is limited. Therefore, this document serves as a comprehensive technical guide and whitepaper outlining the standard methodologies and best practices for evaluating the safety and toxicity profile of a novel chemical entity, using this compound as a representative example. The data presented herein is illustrative and intended to guide researchers, scientists, and drug development professionals in the process of preclinical safety assessment.
Introduction to Preclinical Safety and Toxicity Profiling
The journey of a novel chemical entity from discovery to clinical application is contingent upon a rigorous evaluation of its safety and toxicity profile.[1][2] This preclinical assessment is paramount to identify potential hazards, establish a safe starting dose for human trials, and understand the toxicological mechanisms of the compound.[3] A comprehensive safety package typically includes a battery of in vitro and in vivo studies designed to investigate various aspects of toxicity, including cytotoxicity, genotoxicity, systemic toxicity, and target organ effects.[4] This guide delineates the key experimental protocols, data presentation strategies, and logical frameworks essential for a thorough preclinical safety evaluation.
General Toxicity Assessment
A foundational component of the safety profile is the assessment of general toxicity, both at the cellular level (in vitro) and in a whole organism (in vivo).
In Vitro Cytotoxicity
In vitro cytotoxicity assays are crucial for determining the direct effect of a compound on cell viability and proliferation. These assays provide initial estimates of a compound's potency and are used to guide dose selection for further studies.
Table 1: Illustrative In Vitro Cytotoxicity Data for a Novel Compound
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| HepG2 | MTT Assay | Viability | 25.6 |
| HEK293 | CellTiter-Glo® | ATP | 32.1 |
| A549 | Neutral Red Uptake | Viability | 18.9 |
| Jurkat | Trypan Blue Exclusion | Viability | 45.2 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vivo Acute Toxicity
Acute toxicity studies in animal models provide critical information on the potential for adverse effects after a single high dose of a compound. These studies help to identify the maximum tolerated dose (MTD) and potential target organs for toxicity.
Table 2: Illustrative In Vivo Acute Toxicity Data in Rodents
| Species | Strain | Route of Administration | NOAEL (mg/kg) | MTD (mg/kg) | Target Organs of Toxicity |
| Mouse | C57BL/6 | Oral (gavage) | 50 | 200 | Liver, Spleen |
| Rat | Sprague-Dawley | Intravenous | 10 | 50 | Kidney, Heart |
NOAEL: No Observed Adverse Effect Level; MTD: Maximum Tolerated Dose
Experimental Protocol: Rodent Acute Toxicity Study (Up-and-Down Procedure)
-
Animal Acclimation: Acclimate adult male and female rats (e.g., Sprague-Dawley) for at least one week before the study.
-
Dosing: Administer the test compound to a single animal at a starting dose.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.
-
Data Collection: Record clinical signs, body weight changes, and any instances of mortality.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study. Collect tissues from major organs for histopathological examination.
-
Analysis: Determine the MTD and identify target organs of toxicity based on clinical observations and histopathology.
Genotoxicity Assessment
Genotoxicity assays are designed to detect compounds that can induce damage to the genetic material of cells, a key concern for potential carcinogenicity. A standard battery of tests is typically required to assess different types of genetic damage.
Table 3: Illustrative Genotoxicity Profile
| Assay Type | Test System | Metabolic Activation (S9) | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium TA98, TA100 | With and Without | Negative |
| In Vitro Micronucleus | Human Peripheral Blood Lymphocytes | With and Without | Positive |
| In Vivo Micronucleus | Mouse Bone Marrow | N/A | Negative |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100) and Escherichia coli (e.g., WP2 uvrA) that are sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver homogenate (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Mix the bacterial tester strain, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar (B569324).
-
Plating: Pour the mixture onto minimal glucose agar plates and incubate for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on the test plates and compare to the spontaneous reversion rate on the vehicle control plates.
-
Interpretation: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold higher than the background.
Safety Pharmacology
Safety pharmacology studies investigate the potential for adverse effects on major physiological systems, with a primary focus on the cardiovascular, respiratory, and central nervous systems.
Table 4: Illustrative Cardiovascular Safety Data
| Assay | Test System | Endpoint | Result |
| hERG Channel Assay | HEK293 cells expressing hERG | K+ current inhibition (IC50) | > 30 µM (No significant inhibition) |
| In Vivo Telemetry | Conscious Dog | ECG, Blood Pressure, Heart Rate | No significant changes observed up to 30 mg/kg |
Experimental Protocol: hERG Channel Assay
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human ether-à-go-go-related gene (hERG).
-
Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG potassium current.
-
Compound Application: Apply the test compound at a range of concentrations to the cells.
-
Data Recording: Record the hERG current before and after compound application.
-
Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value.
Visualizing Preclinical Safety Workflows and Pathways
Graphical representations are invaluable for understanding complex biological processes and experimental workflows.
Conclusion
The preclinical safety and toxicity evaluation of a novel chemical entity is a multifaceted and rigorous process that is fundamental to modern drug development. By employing a battery of well-validated in vitro and in vivo assays, researchers can build a comprehensive safety profile that informs risk assessment and guides clinical trial design. While specific data for "this compound" is not publicly available, the methodologies, data presentation formats, and logical frameworks outlined in this guide provide a robust template for the safety and toxicity assessment of any new therapeutic candidate. A thorough and well-documented preclinical safety package is a critical component of a successful Investigational New Drug (IND) application and is ultimately essential for ensuring patient safety.
References
- 1. Integration of in vivo genotoxicity and short-term carcinogenicity assays using F344 gpt delta transgenic rats: in vivo mutagenicity of 2,4-diaminotoluene and 2,6-diaminotoluene structural isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
Methodological & Application
Application Notes and Protocols for EPZ030456: An In Vitro Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ030456 is a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of this compound. The included methodologies describe a Scintillation Proximity Assay (SPA) for determining biochemical potency and a cell-based Western blot assay to measure the inhibition of histone H3 arginine 2 methylation. Additionally, a summary of the key signaling pathways involving PRMT6 is presented.
Introduction
Protein Arginine Methyltransferase 6 (PRMT6) is a type I arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins. A key substrate of PRMT6 is histone H3, which it asymmetrically dimethylates at arginine 2 (H3R2me2a). This epigenetic mark is generally associated with transcriptional repression. PRMT6 has been implicated in various cellular processes, including gene regulation, DNA damage repair, and cell proliferation. Its overexpression has been linked to several cancers, making it an attractive therapeutic target. This compound has emerged as a valuable chemical probe for studying the biological functions of PRMT6 and for exploring its therapeutic potential.
Data Presentation
Table 1: Biochemical Potency of this compound against PRMT6
| Compound | Assay Type | Target | IC50 (nM) |
| This compound (as compound 4) | Scintillation Proximity Assay (SPA) | PRMT6 | 18 ± 2 |
Table 2: Selectivity Profile of this compound (as compound 4)
| Target | IC50 (µM) | Selectivity (fold vs. PRMT6) |
| PRMT1 | 0.1 ± 0.025 | 6 |
| PRMT3 | 3 ± 0.2 | 167 |
| PRMT4 | 0.48 ± 0.1 | 27 |
| PRMT8 | 0.11 ± 0.01 | 6 |
Signaling Pathway
PRMT6 plays a significant role in cancer by methylating both histone and non-histone proteins, thereby influencing gene expression and cellular signaling. A key mechanism involves the methylation of Histone H3 at Arginine 2 (H3R2), which leads to transcriptional repression of tumor suppressor genes. Additionally, PRMT6 can impact other signaling pathways implicated in cancer progression.
Experimental Protocols
Biochemical Assay: PRMT6 Scintillation Proximity Assay (SPA)
This protocol describes a method to determine the in vitro potency of this compound against PRMT6 using a radioactive assay format.
Workflow Diagram:
Application Notes and Protocols for EPZ030456 (Pinometostat) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ030456, also known as Pinometostat (B612198), is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] DOT1L is the sole enzyme responsible for the methylation of histone H3 on lysine (B10760008) 79 (H3K79), a post-translational modification associated with active gene transcription.[1][3] In certain hematological malignancies, particularly acute leukemias with Mixed Lineage Leukemia (MLL) gene rearrangements, the resulting MLL fusion proteins aberrantly recruit DOT1L to target genes.[3] This leads to hypermethylation of H3K79 and the subsequent overexpression of leukemogenic genes like HOXA9 and MEIS1, driving the disease.[1][3] this compound acts as a competitive inhibitor of S-adenosyl methionine (SAM), the methyl donor for DOT1L, thereby preventing H3K79 methylation and suppressing the expression of MLL target genes, which ultimately induces apoptosis in MLL-rearranged leukemia cells.[1][3]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity, including determining its half-maximal inhibitory concentration (IC50) for cell proliferation, and confirming its on-target effect by monitoring H3K79 methylation levels.
Data Presentation
The in vitro efficacy of this compound can vary significantly depending on the cell line, incubation time, and the assay used. Below is a summary of reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | MLL Fusion | Proliferation IC50 (nM) | Incubation Time | H3K79me2 IC50 (nM) | Incubation Time |
| MV4-11 | Acute Myeloid Leukemia | MLL-AF4 | 9 | 14 days | 2.6 | 4 days |
| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | MLL-ENL | 71 | 14 days | 4.5 | Not Specified |
| MOLM-13 | Acute Myeloid Leukemia | MLL-AF9 | Not Specified | Not Specified | Not Specified | Not Specified |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | MLL-AF4 | 210 | 10 days | Not Specified | Not Specified |
| THP-1 | Acute Monocytic Leukemia | MLL-AF9 | >3000 | 10 days | Not Specified | Not Specified |
| HeLa | Cervical Cancer | - | 7 (H3K79me2 reduction) | 72 hours | 7 | 72 hours |
| K562 | Chronic Myeloid Leukemia | - | 31,000 | 8 days | Not Specified | Not Specified |
Note: IC50 values are highly dependent on experimental conditions. Longer incubation times are often necessary to observe a significant anti-proliferative effect of this compound.[4]
Mandatory Visualizations
Signaling Pathway of this compound (Pinometostat)
Caption: Mechanism of this compound (Pinometostat) in MLL-rearranged leukemia.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound in cell culture.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination (MTT Assay)
This protocol describes the determination of the anti-proliferative activity of this compound using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, KOPN-8)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Pinometostat)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.[1]
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).[4]
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
For suspension cells like MV4-11, seed 1 x 10^4 cells per well in 100 µL of culture medium in a 96-well plate.[1] For adherent cells, seed at a density that will not lead to over-confluence by the end of the experiment.
-
-
Treatment:
-
Add 100 µL of the 2x concentrated this compound dilutions to the appropriate wells to achieve the final desired concentrations.[1]
-
Add 100 µL of the 2x concentrated vehicle control to the control wells.
-
Include wells with medium only to serve as a background control.
-
-
Incubation:
-
MTT Assay:
-
At the end of the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 4 hours at 37°C.[1]
-
For suspension cells, centrifuge the plate to pellet the formazan (B1609692) crystals.
-
Carefully remove the culture medium without disturbing the cell pellet or formazan crystals.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Shake the plate gently for 10 minutes to ensure complete solubilization.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Subtract the average absorbance of the media-only wells (background) from all other wells.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle-treated control wells: % Viability = (Absorbance of treated sample / Absorbance of vehicle control) x 100
-
Plot the % Viability against the log-transformed concentrations of this compound and fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: Western Blot for H3K79 Methylation
This protocol is to confirm the on-target activity of this compound by assessing the levels of H3K79 di-methylation (H3K79me2).
Materials:
-
Cells treated with this compound and vehicle control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Histone extraction kit or acid extraction reagents
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 15% polyacrylamide)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K79me2 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boiling for 5 minutes.[1]
-
Load the samples onto a 15% polyacrylamide gel and perform electrophoresis.[1]
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against H3K79me2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a digital imaging system.[4]
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
A decrease in the intensity of the H3K79me2 band relative to the total H3 band with increasing concentrations of this compound confirms the on-target activity of the inhibitor.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for EPZ031686 In Vivo Studies
Topic: Recommended Dosage of EPZ031686 for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the in vivo use of EPZ031686, a potent and orally bioavailable inhibitor of SMYD3 (SET and MYND domain containing 3). The information presented is based on preclinical pharmacokinetic studies and is intended to guide researchers in designing their own in vivo experiments.
Introduction
EPZ031686 is a selective small molecule inhibitor of the histone methyltransferase SMYD3, which has been implicated in the development of various cancers.[1][2][3][4] Preclinical studies have demonstrated its potential as a therapeutic agent, making it a valuable tool for in vivo target validation studies.[1][2][3][4] The following sections detail the recommended dosage, administration routes, and pharmacokinetic data for EPZ031686 in a murine model, along with a protocol for a typical in vivo study.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of EPZ031686 in male CD-1 mice following intravenous (i.v.) and oral (p.o.) administration.
| Parameter | 1 mg/kg i.v. | 5 mg/kg p.o. | 50 mg/kg p.o. | Reference |
| Clearance (CL) (mL/min/kg) | 27 ± 3.9 | - | - | [1] |
| Volume of Distribution (Vss) (L/kg) | 2.3 ± 0.29 | - | - | [1] |
| Terminal Half-life (t1/2) (h) | 1.7 ± 0.13 | 2.7 | 2.2 | [1] |
| Maximum Concentration (Cmax) (ng/mL) | - | 345 | 4693 | [1] |
| Area Under the Curve (AUC0-last) (ng·h/mL) | 603 | 1281 | 21158 | [1] |
| Oral Bioavailability (F) (%) | - | 48 ± 5.4 | 69 ± 8.2 | [1] |
Experimental Protocols
This section outlines a general protocol for an in vivo pharmacokinetic study of EPZ031686 in mice. Researchers should adapt this protocol to their specific experimental needs.
Animal Model
-
Species: Mouse
-
Strain: CD-1
-
Sex: Male
Compound Formulation and Administration
-
Formulation for Oral (p.o.) Administration: A common vehicle for hydrophobic compounds is a mixture of DMSO, Tween 80, and saline. The concentration of DMSO should be kept low (typically under 10%) to avoid toxicity. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[5]
-
Route of Administration: Oral gavage (p.o.) or intravenous (i.v.) bolus injection.
Dosing Regimen
-
Intravenous (i.v.) Administration: A single dose of 1 mg/kg.[1]
-
Oral (p.o.) Administration: Single doses of 5 mg/kg or 50 mg/kg.[1] The selection of the oral dose will depend on the desired exposure, with the 50 mg/kg dose providing unbound blood concentrations above the in vitro IC50 value for SMYD3 for more than 12 hours.[1]
Sample Collection and Analysis
-
Blood samples should be collected at various time points post-administration to determine the pharmacokinetic profile.
-
Analysis of EPZ031686 concentrations in blood or plasma can be performed using appropriate analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).
Visualization
Signaling Pathway of SMYD3 Inhibition
The following diagram illustrates the proposed mechanism of action of EPZ031686 as a SMYD3 inhibitor. SMYD3 is a lysine (B10760008) methyltransferase that methylates histone and non-histone proteins, thereby regulating gene transcription and cellular processes implicated in cancer.
Caption: Mechanism of SMYD3 inhibition by EPZ031686.
Experimental Workflow for In Vivo Pharmacokinetic Study
The diagram below outlines the key steps in conducting an in vivo pharmacokinetic study of EPZ031686.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor (Journal Article) | OSTI.GOV [osti.gov]
- 5. EPZ031686 | Histone Methyltransferase | TargetMol [targetmol.com]
EPZ030456: Detailed Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the potent and selective SMYD3 inhibitor, EPZ030456. This guide includes detailed information on the compound's solubility, preparation for in vitro and in vivo experiments, and an overview of its relevant signaling pathway.
Data Presentation: Quantitative Solubility and Compound Properties
For consistent and reproducible experimental results, understanding the solubility and chemical properties of this compound is crucial. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₈H₃₄ClN₅O₄S |
| Molecular Weight | 572.12 g/mol |
| Solubility | Currently, specific quantitative solubility data in common laboratory solvents such as DMSO and ethanol (B145695) is not publicly available. It is recommended to perform solubility tests to determine the optimal concentration for stock solutions. |
| Storage | Store the solid compound at -20°C for long-term storage. |
Signaling Pathway and Mechanism of Action
This compound is a potent and selective inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase. Its mechanism of action is characterized as a mixed-type inhibitor with respect to S-adenosylmethionine (SAM), the methyl donor, and the protein substrate MAP3K2.
SMYD3 plays a critical role in transcriptional regulation and cell signaling through the methylation of both histone and non-histone proteins. The signaling pathway influenced by SMYD3 is complex and impacts several key cellular processes implicated in cancer.
Below is a diagram illustrating the simplified signaling pathway of SMYD3 and the point of inhibition by this compound.
Experimental Protocols
The following protocols provide a general framework for the preparation and use of this compound in experimental settings. It is essential to adapt these protocols to specific cell lines, animal models, and experimental conditions.
In Vitro Experiment Protocol: Stock Solution Preparation and Cell-Based Assays
This protocol outlines the steps for preparing a stock solution of this compound and its application in a typical cell-based assay.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
Cell line of interest
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Bring the vial of this compound powder to room temperature before opening to prevent condensation. b. Aseptically weigh the required amount of this compound. For 1 mL of a 10 mM stock solution, weigh 5.72 mg of this compound. c. Add the appropriate volume of sterile DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO to 5.72 mg of this compound. d. Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution. e. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Cell-Based Assay: a. Seed cells in a 96-well plate at a density appropriate for the specific assay and allow them to adhere overnight. b. Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent toxicity. c. Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound. d. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. e. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). f. At the end of the incubation period, perform the desired assay to assess cellular responses (e.g., cell viability, proliferation, apoptosis, or target engagement).
The following diagram illustrates the general workflow for an in vitro experiment using this compound.
Application Notes and Protocols for Western Blot Analysis of SMYD3 Inhibition by EPZ030456
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine (B10760008) methyltransferase implicated in the development and progression of various cancers.[1] SMYD3 catalyzes the methylation of both histone and non-histone proteins, thereby regulating gene transcription and signaling pathways crucial for tumor growth and survival.[1] One key non-histone substrate of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), also known as MEKK2.[1][2][3] The methylation of MAP3K2 at lysine 260 by SMYD3 enhances the Ras-driven MAPK signaling pathway, promoting cancer cell proliferation.[2][3] Specifically, this methylation event prevents the binding of the protein phosphatase 2A (PP2A), a negative regulator, to MAP3K2, leading to sustained activation of the downstream ERK1/2 pathway.[2]
EPZ030456 is a potent and selective small molecule inhibitor of SMYD3 with an IC50 of 48 nM.[4][5] This compound serves as a valuable tool for studying the biological functions of SMYD3 and for assessing its potential as a therapeutic target. This document provides a detailed protocol for utilizing Western blotting to evaluate the efficacy of this compound in inhibiting SMYD3-mediated methylation of MAP3K2 in a cellular context.
SMYD3-MAP3K2 Signaling Pathway
SMYD3 plays a critical role in activating the MAPK signaling cascade. The diagram below illustrates the pathway leading from SMYD3 to downstream cellular responses.
References
- 1. SMYD2 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Drug Treatment of Cancer Cell Lines: A Way to Select for Cancer Stem Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with EPZ030456 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Chromatin Immunoprecipitation (ChIP) experiments to investigate the effects of EPZ030456, a potent and selective inhibitor of the histone methyltransferase DOT1L. The protocols and information provided are intended to guide researchers in studying how this compound-mediated inhibition of DOT1L alters histone H3 lysine (B10760008) 79 (H3K79) methylation and subsequently influences gene expression.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of Disruptor of Telomeric Silencing 1-Like (DOT1L), the sole known enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79). H3K79 methylation is a histone mark generally associated with active transcription. In certain cancers, particularly those with MLL gene rearrangements, aberrant DOT1L activity leads to hypermethylation of H3K79 at specific gene loci, driving the expression of oncogenes such as HOXA9, MEIS1, and c-Myc.
This compound and its analogs, such as EPZ004777 and the clinical candidate pinometostat (B612198) (EPZ5676), function by competitively inhibiting the S-adenosylmethionine (SAM) binding pocket of DOT1L. This inhibition prevents the transfer of a methyl group to H3K79, leading to a global reduction in H3K79 methylation levels. Consequently, the expression of DOT1L target genes is downregulated, which can induce cell cycle arrest and apoptosis in cancer cells dependent on this pathway.
Signaling Pathway of DOT1L Inhibition
The primary signaling pathway affected by this compound treatment involves the direct epigenetic regulation of target gene expression. DOT1L is often recruited to the chromatin by transcription factors or components of larger protein complexes. For instance, in MLL-rearranged leukemias, the MLL fusion protein recruits DOT1L to the promoters of target genes like HOXA9 and MEIS1. In other cancers, DOT1L has been shown to be a co-activator for proto-oncogenes such as c-Myc. By inhibiting DOT1L, this compound effectively blocks this critical step in transcriptional activation.
Caption: Signaling pathway of this compound action.
Quantitative Data on H3K79me2 Reduction
Treatment with DOT1L inhibitors like this compound leads to a quantifiable reduction in H3K79me2 levels at the promoter regions of target genes. This change can be measured using ChIP followed by quantitative PCR (ChIP-qPCR). The data is typically presented as either a percentage of the input chromatin or as a fold enrichment relative to a negative control region or an IgG control.
Table 1: H3K79me2 Enrichment at the c-Myc Promoter Following DOT1L Inhibitor Treatment (Illustrative Data)
| Treatment | Target Region | % Input (Mean ± SD) |
| Vehicle (DMSO) | c-Myc Promoter (-682 to +284) | 0.85 ± 0.12 |
| This compound (1 µM) | c-Myc Promoter (-682 to +284) | 0.25 ± 0.08 |
| Vehicle (DMSO) | Negative Control Region | 0.05 ± 0.02 |
| This compound (1 µM) | Negative Control Region | 0.04 ± 0.01 |
Table 2: Fold Enrichment of H3K79me2 at Target Gene Promoters (Illustrative Data)
| Target Gene | Treatment | Fold Enrichment over IgG (Mean ± SD) |
| c-Myc | Vehicle (DMSO) | 15.2 ± 2.5 |
| c-Myc | This compound (1 µM) | 4.3 ± 1.1 |
| HOXA9 | Vehicle (DMSO) | 20.8 ± 3.1 |
| HOXA9 | This compound (1 µM) | 6.1 ± 1.5 |
| MEIS1 | Vehicle (DMSO) | 18.5 ± 2.8 |
| MEIS1 | This compound (1 µM) | 5.4 ± 1.3 |
Experimental Protocols
This section provides a detailed protocol for a ChIP experiment to assess the effect of this compound on H3K79me2 levels at specific gene promoters.
Experimental Workflow
Caption: General workflow for a ChIP experiment.
Detailed ChIP Protocol
Materials:
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37% solution)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protease inhibitor cocktail
-
Anti-H3K79me2 antibody (ChIP-grade)
-
Normal Rabbit IgG (Isotype control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target and control regions
-
SYBR Green qPCR master mix
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration (e.g., 24-72 hours). It is recommended to perform a dose-response and time-course experiment to determine optimal conditions for your cell line.
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and resuspend in cell lysis buffer containing protease inhibitors.
-
Incubate on ice to lyse the cell membrane.
-
Pellet the nuclei and resuspend in nuclear lysis buffer with protease inhibitors.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical for a successful ChIP experiment.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with the anti-H3K79me2 antibody or normal rabbit IgG overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and the input sample and incubate at 65°C for at least 4 hours to reverse the cross-links.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Quantitative PCR (qPCR) Analysis:
-
Perform qPCR using SYBR Green master mix and primers specific for the target gene promoters (e.g., c-Myc, HOXA9, MEIS1) and a negative control region.
-
Analyze the data using the percent input method or the fold enrichment method.
-
Data Analysis Workflow for ChIP-seq
For a genome-wide analysis of H3K79me2 changes, ChIP-seq is the method of choice. The following diagram outlines a typical bioinformatics workflow for analyzing ChIP-seq data.
Caption: Bioinformatics workflow for ChIP-seq data analysis.
These application notes and protocols provide a framework for investigating the epigenetic effects of this compound. Researchers should optimize the protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.
Application Notes and Protocols for EPZ030456 (GSK3368715) in Xenograft Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ030456, also known as GSK3368715 and EPZ019997, is a potent and orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).[1][2] PRMT1 is the primary enzyme responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene expression, cellular signaling, and protein function.[2][3] Dysregulation and overexpression of PRMT1 have been implicated in the pathogenesis of various solid and hematopoietic cancers, making it an attractive therapeutic target.[1][2] These application notes provide a comprehensive overview of the use of this compound (GSK3368715) in preclinical xenograft models of cancer, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound (GSK3368715) is a reversible and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs, with high potency for PRMT1.[2][4] By binding to the substrate-binding pocket of PRMT1, it prevents the transfer of methyl groups from SAM to arginine residues on substrate proteins.[3][4] This inhibition leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[5] The anti-tumor effects of this compound (GSK3368715) are mediated through the modulation of key signaling pathways and cellular processes that are often dysregulated in cancer.[2]
Signaling Pathways Modulated by this compound (GSK3368715)
Inhibition of PRMT1 by this compound (GSK3368715) impacts several critical signaling pathways involved in cancer progression.
References
- 1. Facebook [cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for Studying Gene Regulation by SMYD3 using EPZ030456
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine (B10760008) methyltransferase that plays a crucial role in gene regulation through the methylation of both histone and non-histone proteins. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. EPZ030456 is a potent and selective small molecule inhibitor of SMYD3, serving as a valuable chemical probe to elucidate the biological functions of SMYD3 and its role in disease. These application notes provide detailed protocols for utilizing this compound to study SMYD3-mediated gene regulation.
This compound: A Potent and Selective SMYD3 Inhibitor
This compound is a mixed-type inhibitor that targets both the substrate and S-adenosylmethionine (SAM) binding pockets of SMYD3.[1][2] This dual-targeting mechanism contributes to its high potency and selectivity.
Quantitative Data for SMYD3 Inhibitors
| Inhibitor | Type | IC50 (nM) | Target(s) | Reference |
| This compound | Mixed-type | 48 | SMYD3 | [3] |
| EPZ031686 | Mixed-type | 3 | SMYD3 | |
| GSK2807 | SAM-competitive | 130 | SMYD3 | |
| BCI-121 | Substrate-competitive | - | SMYD3 | |
| BAY-6035 | Substrate-competitive | 88 | SMYD3 |
SMYD3 Signaling and Gene Regulation
SMYD3 regulates gene expression through two primary mechanisms: direct epigenetic modification of histones and methylation of non-histone proteins involved in critical signaling pathways.
Histone Methylation
SMYD3 primarily catalyzes the di- and tri-methylation of histone H3 at lysine 4 (H3K4me2/3) and the methylation of histone H4 at lysine 5 (H4K5me).[4] H3K4 trimethylation is a well-established mark of active gene promoters, and by depositing this mark, SMYD3 promotes the transcription of its target genes.
Non-Histone Substrate Methylation and Pathway Activation
SMYD3 methylates a growing list of non-histone proteins, thereby modulating their activity and influencing downstream signaling cascades. Key non-histone substrates include:
-
MAP3K2: Methylation of MAP3K2 by SMYD3 enhances the RAS/RAF/MEK/ERK signaling pathway, promoting cell proliferation.[1]
-
VEGFR1 & HER2: Methylation of these receptor tyrosine kinases by SMYD3 enhances their kinase activity, contributing to angiogenesis and cancer progression.[1]
-
AKT1: SMYD3-mediated methylation is a critical step for AKT1 activation, a key node in cell survival and growth pathways.[1]
-
RNF113A: Methylation of this E3 ubiquitin ligase by SMYD3 is implicated in the DNA damage response.
-
ATM: SMYD3 can methylate ATM, a central kinase in the DNA double-strand break repair pathway.
These interactions place SMYD3 at the crossroads of multiple oncogenic signaling pathways.
Signaling Pathway Diagrams
Caption: SMYD3 Signaling Pathways and Inhibition by this compound.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of SMYD3 on histone substrates and the inhibitory effect of this compound.
Materials:
-
Recombinant human SMYD3 protein
-
Histone H3 or H4 peptides/proteins
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay Buffer (50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, 1 µM histone substrate, and the desired concentration of this compound (e.g., serial dilutions from 1 nM to 10 µM).
-
Add recombinant SMYD3 to a final concentration of 50 nM.
-
Initiate the reaction by adding 1 µM [³H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Spot 10 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each with 50 mM sodium bicarbonate buffer (pH 9.0) to remove unincorporated [³H]-SAM.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition of SMYD3 activity at each this compound concentration and determine the IC50 value.
Caption: Workflow for the In Vitro Histone Methyltransferase Assay.
Cellular Assay for SMYD3 Activity using Western Blot
This protocol assesses the effect of this compound on SMYD3-mediated histone methylation in a cellular context.
Materials:
-
Cancer cell line with detectable SMYD3 expression (e.g., HCT116, HeLa)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K4me3, anti-H4K5me, anti-total Histone H3, anti-SMYD3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in 100 µL of lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the levels of methylated histones to total histone H3 and the loading control.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol determines the effect of this compound on the binding of SMYD3 to the promoter regions of its target genes.
Materials:
-
Cancer cell line
-
This compound
-
Formaldehyde (B43269) (for cross-linking)
-
ChIP lysis buffer, wash buffers, and elution buffer
-
Anti-SMYD3 antibody and control IgG
-
Protein A/G magnetic beads
-
qPCR primers for SMYD3 target genes (e.g., c-MYC, CDK2) and a negative control region
-
SYBR Green qPCR Master Mix
Procedure:
-
Treat cells with this compound or DMSO for 24 hours.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Incubate the sheared chromatin with anti-SMYD3 antibody or control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the DNA.
-
Perform qPCR using primers specific to the promoter regions of SMYD3 target genes.
-
Analyze the data using the percent input method to determine the relative enrichment of SMYD3 at specific gene promoters.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Surface Plasmon Resonance (SPR) Binding Assay
This assay provides quantitative kinetic data on the binding of this compound to SMYD3.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant SMYD3 protein
-
This compound
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize recombinant SMYD3 onto a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Record the sensorgrams, which show the binding response over time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft implantation
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose)
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Prepare a formulation of this compound in the vehicle.
-
Administer this compound (e.g., 50-100 mg/kg) or vehicle to the mice daily via oral gavage.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target engagement, immunohistochemistry).
Conclusion
This compound is a powerful tool for investigating the multifaceted roles of SMYD3 in gene regulation and disease. The protocols outlined in these application notes provide a comprehensive framework for researchers to explore the biochemical and cellular functions of SMYD3 and to evaluate the therapeutic potential of its inhibition. Careful optimization of these protocols for specific experimental systems will yield robust and reproducible data, advancing our understanding of SMYD3 biology and its implications in cancer.
References
Application of EPZ030456 in High-Throughput Screening for PRMT6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ030456 is a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). Its allosteric and time-dependent mechanism of action makes it a valuable tool for studying the biological functions of PRMT6 and for identifying novel inhibitors through high-throughput screening (HTS). PRMT6 is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in transcriptional regulation, DNA repair, and other cellular processes. Dysregulation of PRMT6 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
This document provides detailed application notes and protocols for the use of this compound in HTS campaigns to discover and characterize new PRMT6 inhibitors.
Signaling Pathway of PRMT6 and Point of Intervention by this compound
The diagram below illustrates the catalytic role of PRMT6 in methylating histone H3 at arginine 2 (H3R2) and how this compound interferes with this process.
Quantitative Data
The following table summarizes the inhibitory activity of this compound and a related, well-characterized PRMT6 inhibitor, EPZ020411. This data is crucial for establishing assay parameters and for comparing the potency of newly identified compounds.
| Compound | Target | Assay Type | IC50 | Notes |
| This compound (as (R)-2) | PRMT6 | Biochemical | 77 ± 6 nM | A potent, selective, and cell-active allosteric inhibitor.[1] |
| This compound (as (R)-2) | PRMT6 | Cellular (H3R2me2a) | 0.9 ± 0.1 µM | Measured in HEK293T cells.[1] |
| This compound (as (R)-2) | PRMT6 | Cellular (H4R3me2a) | 0.6 ± 0.1 µM | Measured in HEK293T cells.[1] |
| EPZ020411 | PRMT6 | Biochemical | 10 nM | A selective inhibitor with >10-fold selectivity over PRMT1 and PRMT8.[2][3] |
| EPZ020411 | PRMT6 | Cellular (H3R2me2a) | 0.637 ± 0.241 µM | Measured in A375 cells.[4] |
| (S)-2 (inactive enantiomer of this compound) | PRMT6 | Biochemical | > 100 µM | Demonstrates stereospecificity of inhibition.[5] |
High-Throughput Screening (HTS) Workflow
This workflow outlines the key stages of an HTS campaign to identify novel PRMT6 inhibitors, using this compound as a positive control.
References
- 1. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for Mass Spectrometry Analysis of EPZ030456-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ030456 is a potent and selective inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This modification leads to transcriptional repression of target genes. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a promising therapeutic target.
Mass spectrometry-based proteomics is an indispensable tool for elucidating the cellular effects of EZH2 inhibitors like this compound. This technology enables the global and quantitative analysis of protein expression and post-translational modifications, providing invaluable insights into the drug's mechanism of action, identifying biomarkers of response, and revealing potential off-target effects.
These application notes provide a comprehensive overview and detailed protocols for the mass spectrometry analysis of cells treated with this compound, aimed at researchers and professionals in drug development.
Data Presentation: Quantitative Proteomic Changes Following EZH2 Inhibition
The following table summarizes representative quantitative proteomic data from a study investigating the effects of reduced EZH2 levels. While this study utilized resveratrol (B1683913) to decrease EZH2 expression in neuroblastoma cells, the observed protein alterations are indicative of the changes expected upon treatment with a direct EZH2 inhibitor like this compound. The data was obtained using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) followed by LC-MS/MS analysis.
Table 1: Representative Quantitative Proteomic Data of Proteins Regulated by EZH2 Inhibition. [1][2]
| Protein Accession | Gene Symbol | Protein Name | Fold Change (Treated/Control) | Biological Process |
| P04075 | CLU | Clusterin | 2.15 | Apoptosis, Cell adhesion |
| P08138 | NGFR | Nerve growth factor receptor | 1.89 | Neuronal differentiation, Apoptosis |
| P10636-2 | HNRNPK | Heterogeneous nuclear ribonucleoprotein K | 0.45 | Transcription, mRNA processing |
| Q13148 | EZH2 | Enhancer of zeste homolog 2 | 0.52 | Histone methylation, Transcription |
| P62308 | PSMB5 | Proteasome subunit beta type-5 | 1.78 | Proteasomal protein catabolism |
| P31946 | YWHAB | 14-3-3 protein beta/alpha | 0.61 | Signal transduction, Cell cycle |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.05 | Cytoskeleton, Cell motility |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.65 | Cell cycle arrest, Apoptosis |
| Q09028 | SMAD1 | Mothers against decapentaplegic homolog 1 | 1.55 | Signal transduction, Transcription |
| P49747 | CDK2 | Cyclin-dependent kinase 2 | 0.68 | Cell cycle progression |
Note: This table is a representative summary based on published data where EZH2 levels were reduced and does not represent data from a direct study on this compound.
Signaling Pathway
The diagram below illustrates the canonical signaling pathway involving EZH2 and the PRC2 complex. This compound inhibits the methyltransferase activity of EZH2, leading to a decrease in H3K27me3 and subsequent de-repression of target genes.
Caption: EZH2/PRC2 signaling pathway and the mechanism of this compound inhibition.
Experimental Protocols
This section provides a detailed methodology for the quantitative proteomic analysis of cells treated with this compound.
Cell Culture and this compound Treatment
-
Cell Seeding: Culture the selected cancer cell line (e.g., a lymphoma cell line with an EZH2 mutation) in the appropriate medium and conditions to ~70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the cell culture medium to the desired final concentrations.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and for different time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control (e.g., DMSO) for comparison.
-
Cell Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS), and then harvest them by scraping or trypsinization. Centrifuge the cell suspension to obtain a cell pellet.
Protein Extraction and Digestion
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice to ensure complete cell lysis.
-
Protein Quantification: Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the protein extract. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: Take a defined amount of protein (e.g., 100 µg) from each sample. Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and then alkylate the free cysteine residues with iodoacetamide (B48618) (IAA).
-
In-solution Digestion: Digest the proteins into peptides using a sequence-specific protease, typically trypsin, overnight at 37°C.
Mass Spectrometry Analysis
-
Peptide Desalting: Before mass spectrometry analysis, desalt and concentrate the peptide samples using a C18 solid-phase extraction (SPE) method.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled with a nano-liquid chromatography (nLC) system.
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS1 and MS2 spectra.
Data Analysis
-
Database Searching: Process the raw mass spectrometry data using a search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins by searching against a relevant protein database (e.g., UniProt human database).
-
Quantitative Analysis: For label-free quantification, use precursor ion intensities or spectral counting. For labeled methods like SILAC, calculate the ratios of heavy to light peptides.
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly differentially expressed between the this compound-treated and control groups.
-
Bioinformatics Analysis: Use bioinformatics tools to perform functional annotation, pathway analysis, and protein-protein interaction network analysis of the differentially expressed proteins to understand the biological consequences of EZH2 inhibition.
Experimental Workflow
The following diagram outlines the experimental workflow for the mass spectrometry analysis of this compound-treated cells.
Caption: A streamlined workflow for proteomic analysis of inhibitor-treated cells.
Conclusion
The application of mass spectrometry-based proteomics provides a powerful approach to dissect the cellular mechanisms of EZH2 inhibitors like this compound. The detailed protocols and representative data presented here serve as a valuable resource for researchers aiming to characterize the effects of this new class of epigenetic drugs. By understanding the global proteomic changes induced by this compound, scientists can accelerate the development of more effective and targeted cancer therapies.
References
- 1. Quantitative Nuclear Proteomics Identifies that miR-137-mediated EZH2 Reduction Regulates Resveratrol-induced Apoptosis of Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative nuclear proteomics identifies that miR-137-mediated EZH2 reduction regulates resveratrol-induced apoptosis of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PRMT6 Inhibitor Concentration for Cell Viability Assays
Disclaimer: The compound "EPZ030456" could not be specifically identified in the available literature. This guide will focus on two well-characterized, potent, and selective PRMT6 inhibitors, EPZ020411 and SGC6870 , as representative examples for optimizing experimental conditions. The principles and protocols outlined here are broadly applicable to other small molecule inhibitors targeting Protein Arginine Methyltransferase 6 (PRMT6).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PRMT6 inhibitors like EPZ020411 and SGC6870?
A1: EPZ020411 and SGC6870 are inhibitors of Protein Arginine Methyltransferase 6 (PRMT6). PRMT6 is an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins.[1][2] This process, known as arginine methylation, plays a crucial role in regulating gene expression, DNA repair, and cell cycle progression.[1][3] By inhibiting PRMT6, these compounds prevent the methylation of its target substrates, such as histone H3 at arginine 2 (H3R2), leading to downstream effects on cellular processes.[4][5] SGC6870 is notably a first-in-class allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site to induce a conformational change that inhibits its activity.[1][5]
Q2: What is a recommended starting concentration range for a new PRMT6 inhibitor in a cell viability assay?
A2: A good starting point is to perform a dose-response experiment with a wide range of concentrations. Based on published data for similar compounds, a range of 0.01 µM to 20 µM is often a reasonable starting point for an initial screen.[6][7] For inhibitors with a known biochemical IC50 (the concentration required to inhibit the enzyme's activity by 50% in a cell-free system), you can start your cell-based assay at a concentration around the cellular IC50, if known, or 10-100 times the biochemical IC50.[8] For example, EPZ020411 has a biochemical IC50 of 10 nM and a cellular IC50 for H3R2 methylation of approximately 0.64 µM in A375 cells.[4][9]
Q3: How should I prepare and store stock solutions of PRMT6 inhibitors?
A3: Most PRMT6 inhibitors, including EPZ020411 and SGC6870, are soluble in dimethyl sulfoxide (B87167) (DMSO).[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[8] To maintain the stability of the compound and avoid degradation from multiple freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. When preparing your working solutions for cell culture experiments, thaw an aliquot and dilute it in your cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]
Q4: How long should I incubate my cells with the PRMT6 inhibitor before assessing cell viability?
A4: The optimal incubation time can vary depending on the cell line, the inhibitor's mechanism of action, and the specific biological question being addressed. Common incubation times for cell viability assays range from 24 to 72 hours.[7] For some inhibitors that may have a slower onset of action, longer incubation times may be necessary. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability, even at high concentrations. | 1. The chosen cell line may not be sensitive to PRMT6 inhibition. 2. The inhibitor may have poor cell permeability. 3. The incubation time may be too short. 4. The inhibitor may have degraded due to improper storage. | 1. Screen a panel of cell lines to identify a sensitive model. 2. Confirm target engagement by measuring the methylation of a known PRMT6 substrate (e.g., H3R2) via Western blot. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours). 4. Prepare fresh stock solutions from a new vial of the inhibitor. |
| High variability in results between replicate wells. | 1. Uneven cell seeding density. 2. Inaccurate pipetting of the inhibitor. 3. Edge effects in the multi-well plate. 4. Contamination of the cell culture. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Avoid using the outer wells of the plate for experimental samples, or fill them with sterile media or PBS to maintain humidity. 4. Regularly check for signs of contamination and maintain aseptic technique. |
| Unexpectedly high cytotoxicity at low concentrations. | 1. The inhibitor may have off-target effects at higher concentrations. 2. The cell line may be particularly sensitive to the inhibitor or the solvent (DMSO). 3. The cell viability assay itself may be producing artifacts. | 1. Use a lower concentration range and consider using a structurally distinct PRMT6 inhibitor as a control. 2. Run a vehicle control with the highest concentration of DMSO used in your experiment to assess solvent toxicity. 3. Validate your findings with an alternative cell viability assay that uses a different detection method (e.g., if using an MTT assay, try an ATP-based assay).[2] |
| Precipitation of the inhibitor in the cell culture medium. | 1. The inhibitor has low solubility in aqueous solutions. 2. The final concentration of the inhibitor is too high. | 1. Ensure the DMSO stock solution is fully dissolved before diluting in media. Sonication may aid in dissolving the compound.[6] 2. Prepare intermediate dilutions of the inhibitor in culture medium before adding to the cells. 3. If solubility issues persist, consider using a different formulation or a more soluble analog if available. |
Quantitative Data Summary
Table 1: Biochemical and Cellular IC50 Values for Representative PRMT6 Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 for H3R2me2a (µM) | Cell Line | Reference(s) |
| EPZ020411 | PRMT6 | 10 | 0.637 | A375 | [9] |
| SGC6870 | PRMT6 | 77 | 0.9 | HEK293T | [1][5] |
| MS023 | PRMT1 | 30 | 0.009 (for H4R3me2a) | MCF7 | [10] |
| PRMT6 | 4 | 0.056 | HEK293 | [10] |
Table 2: Cytotoxicity Data for a Covalent PRMT6 Inhibitor (Compound 4/MS117)
| Cell Line | Compound 4 (MS117) | Compound 5 (Control) | Compound 7 (Control) |
| MCF-7 | Not cytotoxic up to 20 µM | Not cytotoxic up to 20 µM | Not cytotoxic up to 20 µM |
| PNT2 | Not cytotoxic up to 20 µM | Not cytotoxic up to 20 µM | Not cytotoxic up to 20 µM |
| HEK293T | Not cytotoxic up to 20 µM | Not cytotoxic up to 20 µM | Not cytotoxic up to 20 µM |
| Data from a 3-day incubation period.[7][11] |
Experimental Protocols
Detailed Methodology for Determining IC50 using a Resazurin-Based Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a PRMT6 inhibitor on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PRMT6 inhibitor (e.g., EPZ020411 or SGC6870)
-
Anhydrous DMSO
-
Sterile 96-well cell culture plates
-
Resazurin-based cell viability reagent (e.g., alamarBlue™ or CellTiter-Blue®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (typically Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Prepare a cell suspension in complete culture medium at the desired seeding density (this should be optimized for your cell line to ensure they are still in logarithmic growth at the end of the assay).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of the PRMT6 inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in complete culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations). A typical 8-point dilution series might range from 40 µM down to 0.02 µM (for final concentrations of 20 µM to 0.01 µM).
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest inhibitor concentration) and a "no treatment" control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared inhibitor dilutions or control solutions to the appropriate wells.
-
-
Incubation:
-
Return the plate to the incubator for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment:
-
Prepare the resazurin (B115843) reagent according to the manufacturer's instructions. This usually involves diluting the reagent in cell culture medium or PBS.
-
Add the recommended volume of the resazurin solution (typically 10-20 µL) to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell line and cell density.[12]
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no cell" control wells (media only) from all other wells.
-
Normalize the data by setting the average fluorescence of the vehicle control wells to 100% viability.
-
Plot the normalized cell viability (%) against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Visualizations
Caption: PRMT6 pathway and its inhibition.
Caption: Workflow for optimizing inhibitor concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Cycle Regulation by the PRMT6 Arginine Methyltransferase through Repression of Cyclin-Dependent Kinase Inhibitors | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EPZ020411 hydrochloride | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays | MDPI [mdpi.com]
Troubleshooting EPZ030456 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SMYD3 inhibitor, EPZ030456. Our aim is to help you overcome common experimental hurdles, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3). SMYD3 is a histone methyltransferase that plays a role in the regulation of gene transcription. It methylates histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active transcription. Additionally, SMYD3 has been shown to methylate non-histone proteins, including components of key signaling pathways involved in cancer progression. By inhibiting the catalytic activity of SMYD3, this compound can modulate the expression of genes regulated by this enzyme and interfere with downstream signaling cascades.
Q2: What are the primary challenges when working with this compound?
The primary challenge encountered by researchers is the poor aqueous solubility of this compound. While it is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), it can precipitate when diluted into aqueous buffers or cell culture media. This can lead to inaccurate dosing and unreliable experimental results.
Q3: How should I store this compound?
For long-term storage, this compound powder should be kept at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be stored at 4°C. Stock solutions in DMSO should also be stored at -20°C for long-term use or at 4°C for short-term use.[1]
Troubleshooting Guide: Insolubility Issues
Issue 1: Difficulty Dissolving this compound Powder
-
Problem: The this compound powder is not dissolving completely in the chosen solvent.
-
Solution:
-
Solvent Selection: this compound is soluble in DMSO.[1] Avoid using aqueous buffers like PBS or water to dissolve the powder directly.
-
Warming: Gentle warming of the DMSO solvent (to no more than 37°C) can aid in dissolution.
-
Vortexing: Vigorous vortexing can help to break up any clumps of powder and facilitate dissolution.
-
Issue 2: Precipitation of this compound Upon Dilution into Aqueous Media
-
Problem: A precipitate forms when the DMSO stock solution of this compound is added to cell culture media or an aqueous assay buffer.
-
Solution:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low, ideally below 0.5%, to maintain the solubility of this compound and minimize solvent-induced cellular toxicity.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed (37°C) aqueous buffer or media. This gradual decrease in DMSO concentration can help prevent the compound from crashing out of solution.
-
Rapid Mixing: When adding the this compound stock solution to the aqueous medium, ensure rapid and thorough mixing by gently vortexing or pipetting up and down.
-
Pre-warmed Media: Always use pre-warmed (37°C) media or buffer for dilutions, as solubility is often temperature-dependent.
-
Experimental Protocols
Preparation of this compound Stock Solutions in DMSO
To prepare a stock solution of this compound, use the following table as a guide. The molecular weight of this compound is 572.12 g/mol .[1]
| Desired Stock Concentration | 1 mg this compound | 5 mg this compound | 10 mg this compound |
| 1 mM | 1.75 mL | 8.74 mL | 17.48 mL |
| 5 mM | 0.35 mL | 1.75 mL | 3.50 mL |
| 10 mM | 0.17 mL | 0.87 mL | 1.75 mL |
| 50 mM | 0.03 mL | 0.17 mL | 0.35 mL |
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be necessary.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
General Protocol for a Cell-Based Assay (e.g., Cell Viability Assay)
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Compound Preparation:
-
Thaw an aliquot of your this compound DMSO stock solution.
-
Prepare serial dilutions of this compound in pre-warmed (37°C) cell culture medium. Ensure the final DMSO concentration in the highest concentration of this compound to be tested does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared medium containing the different concentrations of this compound (and the vehicle control) to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
Assay: Perform your chosen cell viability assay (e.g., MTT, MTS, or a live/dead staining) according to the manufacturer's instructions.
-
Data Analysis: Read the output (e.g., absorbance or fluorescence) using a plate reader and normalize the data to the vehicle control to determine the effect of this compound on cell viability.
Visualizations
SMYD3 Signaling Pathway
Caption: The inhibitory action of this compound on the SMYD3 signaling pathway.
Experimental Workflow for Cell-Based Assays
Caption: A generalized workflow for conducting cell-based assays with this compound.
Troubleshooting Logic for this compound Precipitation
Caption: A decision tree for troubleshooting this compound precipitation issues.
References
How to minimize EPZ030456 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of EPZ030456 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare stock solutions in high-quality, anhydrous DMSO.
Q2: How should solid this compound be stored?
A2: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), store at -20°C.[1]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in DMSO should be stored at -20°C for long-term storage.[1] To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Is this compound sensitive to light?
Q5: What are the potential signs of this compound degradation in my experiments?
A5: Signs of degradation may include a decrease in the expected biological activity of the compound, the appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS), or a change in the color or clarity of the solution.
Troubleshooting Guide: Minimizing this compound Degradation
This guide addresses common issues encountered during the handling and use of this compound in solution.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous buffer | This compound has low aqueous solubility. | - Increase the percentage of organic co-solvent (e.g., DMSO) in the final aqueous solution, ensuring the final concentration of the co-solvent is compatible with your experimental system.- Prepare the final dilution just before use.- Consider using a surfactant or other solubilizing agent, after validating its compatibility with your assay. |
| Loss of biological activity over time | Degradation of this compound in solution. | - Prepare fresh dilutions from a frozen stock solution for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.- Evaluate the stability of this compound in your specific experimental buffer and at the working temperature by performing a time-course experiment and analyzing the compound's integrity via HPLC or LC-MS. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation or handling. | - Standardize the protocol for solution preparation, storage, and handling.- Ensure all users are following the same procedures.- Regularly check the concentration and purity of the stock solution if it has been stored for an extended period. |
| Appearance of new peaks in analytical analysis | Chemical degradation of this compound. | - Minimize exposure of the solution to harsh conditions such as extreme pH, high temperatures, and light.- If possible, identify the degradation products using mass spectrometry to understand the degradation pathway.- Follow the recommended storage and handling procedures diligently. |
Experimental Protocol: Assessing this compound Stability in Solution
Due to the limited publicly available stability data for this compound, researchers may need to perform their own stability studies in their specific experimental contexts. This protocol provides a general framework for such an assessment.
Objective: To determine the stability of this compound under various conditions (solvent, pH, temperature, and light) over time.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Aqueous buffers of different pH values (e.g., pH 5, 7.4, 9)
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
-
UV-Vis spectrophotometer
-
Incubators or water baths set to desired temperatures
-
Clear and amber vials
Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution to the final test concentration (e.g., 100 µM) in the desired solvents (e.g., DMSO, 50% ethanol, various aqueous buffers).
-
For pH stability testing, use buffers with a pH range relevant to your experiments.
-
For photostability testing, prepare solutions in both clear and amber vials.
-
-
Incubation Conditions:
-
Temperature: Aliquot the test solutions and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Light Exposure: For photostability, expose the clear vials to a controlled light source (simulating ambient lab light or using a photostability chamber) while keeping the amber vials in the dark at the same temperature.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact time points should be adjusted based on the expected stability.
-
-
Analysis:
-
At each time point, analyze the samples by a validated stability-indicating analytical method, such as HPLC or LC-MS.
-
The method should be able to separate this compound from its potential degradation products.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation rate constant and the half-life of this compound under each condition.
-
Data Presentation:
The results of the stability study can be summarized in the following table.
| Condition | Time (hours) | This compound Remaining (%) | Degradation Products (Peak Area) | Observations |
| Solvent A, Temp X, Light/Dark | 0 | 100 | 0 | Clear solution |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| Solvent B, Temp Y, Light/Dark | 0 | 100 | 0 | Clear solution |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 |
Visualizations
SMYD3 Signaling Pathway
Caption: The signaling pathway of SMYD3 in both the nucleus and cytoplasm, and its inhibition by this compound.
Troubleshooting Workflow for this compound Solution Stability
Caption: A logical workflow to troubleshoot and address potential degradation issues of this compound in solution.
References
Addressing batch-to-batch variability of EPZ030456
Welcome to the technical support center for EPZ030456. This resource is designed for researchers, scientists, and drug development professionals to help address common challenges and ensure the successful application of this compound in your experiments. While specific data on batch-to-batch variability of this compound is not publicly available, this guide provides strategies to mitigate potential inconsistencies and troubleshoot common issues encountered with small molecule inhibitors.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: Inconsistent IC50 values between experimental replicates or different batches of the compound.
-
Question: I am observing significant variability in the IC50 values of this compound across different experiments. What could be the cause?
-
Answer: Inconsistent IC50 values can stem from several factors not necessarily related to the compound batch itself.[1] Here are some common causes and solutions:
-
Compound Solubility and Stability: this compound is soluble in DMSO.[2] Ensure that your stock solution is fully dissolved and that the final concentration of DMSO in your assay is low (typically <0.5%) to prevent precipitation and solvent-induced artifacts.[1][3] Prepare fresh dilutions from your stock for each experiment to avoid degradation that can occur with repeated freeze-thaw cycles.[4]
-
Reagent Consistency: Use reagents from the same lot for a set of experiments to minimize variability.[3]
-
Cell-Based Assay Conditions: Variations in cell density, passage number, and growth phase can all impact the apparent potency of an inhibitor.[5] Standardize your cell culture protocols meticulously.
-
Assay Incubation Time: The inhibitory effect of this compound on H3K79 methylation and subsequent downstream effects on gene expression and cell proliferation can be time-dependent.[6] Ensure you are using a consistent incubation time across all experiments.
-
Issue 2: The observed potency of this compound in my cell-based assay is significantly lower than published biochemical assay values.
-
Question: Why is this compound less potent in my cellular experiments compared to in vitro enzyme assays?
-
Answer: A discrepancy between biochemical and cell-based assay potency is a common observation for many small molecule inhibitors.[1] Several factors can contribute to this:
-
Cell Permeability: The compound may have limited ability to cross the cell membrane, resulting in a lower intracellular concentration.[7]
-
Efflux Pumps: Cells can actively transport the inhibitor out, reducing its effective intracellular concentration.[1]
-
Protein Binding: this compound may bind to other cellular proteins, reducing the amount available to bind to its target, DOT1L.[1]
-
Compound Metabolism: Cellular enzymes may metabolize and inactivate the inhibitor over time.[1]
-
Issue 3: I am observing unexpected cytotoxicity at concentrations where I expect to see specific inhibition of DOT1L.
-
Question: My cells are dying at concentrations of this compound that I thought would be non-toxic. What could be the reason?
-
Answer: While potent inhibitors are designed to be specific, off-target effects can sometimes lead to cytotoxicity.[7] Here's how to troubleshoot this:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the histone methyltransferase DOT1L.[6][8] DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79).[9][10] In certain cancers, such as MLL-rearranged leukemia, aberrant DOT1L activity leads to the hypermethylation of H3K79 at specific gene loci, driving the expression of oncogenes.[11][12] this compound competitively inhibits the catalytic activity of DOT1L, leading to a reduction in H3K79 methylation, suppression of target gene expression, and inhibition of cancer cell proliferation.[6][13]
Q2: How should I prepare and store this compound?
A2: For optimal stability, this compound should be handled according to the following guidelines:
-
Storage: Store the solid compound in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[2]
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.[4]
Q3: What are the key considerations for designing a cell-based assay with this compound?
A3: When designing your cell-based experiments, consider the following:
-
Cell Line Selection: Choose a cell line that is known to be sensitive to DOT1L inhibition, such as MLL-rearranged leukemia cell lines (e.g., MV4-11).[6]
-
Time Course: The effects of DOT1L inhibition on H3K79 methylation, gene expression, and cell proliferation are often delayed.[6] Perform time-course experiments to determine the optimal endpoint for your assay.
-
Endpoint Measurement: Select a robust and relevant endpoint. This could be the direct measurement of H3K79 methylation levels by Western blot or In-Cell Western, changes in the expression of known DOT1L target genes (e.g., HOXA9, MEIS1) by qRT-PCR, or a measure of cell viability/proliferation.[6][14]
Quantitative Data
The following table summarizes the reported IC50 values for various DOT1L inhibitors to provide a comparative reference.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| EPZ-5676 | DOT1L | 3.5 | Cell Proliferation (MV4-11) | [6] |
| EPZ004777 | DOT1L | <10 | Biochemical | [15] |
Experimental Protocols
Protocol 1: DOT1L Biochemical Inhibition Assay (AlphaLISA)
This protocol is a general guideline for an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the inhibition of DOT1L activity.[16][17]
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 3 mM MgCl2, 0.1% BSA.[16]
-
Dilute recombinant human DOT1L enzyme, S-(5'-Adenosyl)-L-methionine (SAM), and biotinylated histone H3 substrate in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
-
Enzymatic Reaction:
-
In a 384-well white opaque plate, add 5 µL of the this compound dilution or vehicle control.[16]
-
Add 2.5 µL of diluted DOT1L enzyme and incubate for 10 minutes at room temperature.[16]
-
Initiate the reaction by adding 2.5 µL of the substrate/SAM mixture.[16]
-
Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 5 µL of High Salt Buffer (50 mM Tris-HCl pH 7.4, 1 M NaCl, 0.1% Tween-20).[16]
-
Add 5 µL of a mix containing AlphaLISA Acceptor beads conjugated to an anti-H3K79me2 antibody.[16]
-
Incubate for 60 minutes at room temperature.[16]
-
Add 5 µL of Streptavidin-coated Donor beads.[16]
-
Incubate for 30 minutes at room temperature in the dark.[16]
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
Protocol 2: Cellular H3K79 Methylation Assay (In-Cell Western)
This protocol describes how to measure the effect of this compound on H3K79 methylation levels in cells.[14]
-
Cell Culture and Treatment:
-
Plate cells (e.g., MV4-11) in a 96-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for the desired time (e.g., 48-96 hours).
-
-
Cell Fixation and Permeabilization:
-
Remove the culture medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS containing 0.1% Tween-20 (PBST).
-
-
Immunostaining:
-
Block the cells with a suitable blocking buffer (e.g., 5% BSA in PBST) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against H3K79me2 overnight at 4°C.
-
Wash the cells with PBST.
-
Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
For normalization, you can co-stain with an antibody against total Histone H3.
-
-
Image Acquisition and Analysis:
-
Wash the cells with PBST.
-
Acquire images using a high-content imager or fluorescence plate reader.[14]
-
Quantify the fluorescence intensity of the H3K79me2 signal and normalize it to the total H3 signal or cell number.[14]
-
Plot the normalized signal against the log of the this compound concentration to determine the IC50 value.[14]
-
Visualizations
Caption: DOT1L signaling pathway in MLL-rearranged leukemia and its inhibition by this compound.
Caption: General experimental workflow for testing the efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. news-medical.net [news-medical.net]
- 6. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MLL-rearranged leukemia is dependent on aberrant H3K79 methylation by DOT1L. | J. Craig Venter Institute [jcvi.org]
- 13. What are DOT1L inhibitors and how do they work? [synapse.patsnap.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. Inhibition of histone methyltransferase DOT1L silences ERα gene and blocks proliferation of antiestrogen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. researchgate.net [researchgate.net]
- 18. courses.edx.org [courses.edx.org]
- 19. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Compensatory Mechanisms to EPZ030456
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering compensatory resistance to EPZ030456, a selective inhibitor of the DOT1L histone methyltransferase.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of DOT1L, the sole histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 79 (H3K79). In MLL-rearranged (MLL-r) leukemias, the MLL-fusion protein aberrantly recruits DOT1L to target genes, such as HOXA9 and MEIS1, leading to their overexpression and driving leukemogenesis.[1] this compound competitively inhibits the S-adenosyl methionine (SAM) binding pocket of DOT1L, preventing H3K79 methylation, which in turn leads to the downregulation of these oncogenes and selective killing of MLL-r leukemia cells.[2][3]
Q2: My MLL-rearranged cells are showing reduced sensitivity or have developed resistance to this compound. What are the potential compensatory mechanisms?
Several compensatory mechanisms can lead to reduced sensitivity or acquired resistance to this compound and other DOT1L inhibitors like pinometostat (B612198) (EPZ-5676). These include:
-
Epigenetic Reprogramming via SIRT1 Activation: A primary compensatory mechanism involves the activation of SIRT1, a histone deacetylase. Inhibition of DOT1L can lead to the recruitment of a repressive complex containing SIRT1 and the H3K9 methyltransferase SUV39H1 to MLL target gene loci.[4][5] This results in H3K9 deacetylation and increased H3K9 methylation, establishing a heterochromatin-like state that counteracts the effect of DOT1L inhibition.[4][6][7]
-
Increased Drug Efflux: Upregulation of drug efflux pumps, particularly ABCB1 (P-glycoprotein or MDR1), has been identified as a mechanism of resistance to pinometostat.[8][9][10] Increased ABCB1 expression leads to enhanced efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
-
Activation of Pro-Survival Signaling Pathways: The activation of alternative pro-survival signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, has been suggested as a potential mechanism of resistance.[11] These pathways can promote cell survival and proliferation, bypassing the effects of DOT1L inhibition.
-
Upregulation of c-Myc: c-Myc is a critical downstream effector of MLL-fusion proteins and plays a role in sustaining leukemic cell proliferation.[12][13] While DOT1L inhibition can decrease c-Myc expression, compensatory mechanisms that maintain or reactivate c-Myc signaling can contribute to resistance.[14][15][16]
Q3: How can I overcome these compensatory mechanisms in my experiments?
Several strategies can be employed to overcome resistance to this compound:
-
Combination Therapy:
-
SIRT1 Activators: Combining this compound with a SIRT1 activator, such as SRT1720, can enhance its anti-proliferative activity in MLL-r leukemia cells. This combination promotes the SIRT1-mediated silencing of MLL target genes.[5][6]
-
BET Inhibitors: Bromodomain and extraterminal (BET) domain inhibitors (e.g., JQ1, OTX015) have shown synergistic effects with DOT1L inhibitors.[12][17] Both DOT1L and BET proteins are crucial for the expression of MLL target genes, and their dual inhibition can lead to a more profound and durable response.[18][19]
-
CDK9 Inhibitors: Cyclin-dependent kinase 9 (CDK9) is another key regulator of transcriptional elongation. Combined inhibition of DOT1L and CDK9 can synergistically suppress the expression of oncogenic drivers in MLL-r leukemia.[12][20]
-
Drug Efflux Pump Inhibitors: For resistance mediated by ABCB1, co-treatment with an ABCB1 inhibitor like valspodar (B1684362) can resensitize cells to DOT1L inhibitors.[8]
-
-
Sequential Dosing: Investigating different dosing schedules, such as intermittent or sequential administration of this compound with other agents, may help to mitigate the development of resistance.
II. Troubleshooting Guides
Problem 1: Reduced or no significant decrease in H3K79 methylation upon this compound treatment.
| Possible Cause | Suggested Solution |
| Drug Inactivity | Verify the integrity and activity of your this compound compound. If possible, test it on a sensitive control cell line. |
| Incorrect Dosing | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. |
| Cell Line Authenticity | Confirm the identity and MLL-rearrangement status of your cell line using STR profiling and RT-PCR or FISH. |
| Increased Drug Efflux | Test for the expression of ABCB1 (P-glycoprotein). If upregulated, consider co-treatment with an ABCB1 inhibitor.[8] |
Problem 2: Downregulation of HOXA9 and MEIS1 is observed, but cells continue to proliferate.
| Possible Cause | Suggested Solution |
| Activation of Compensatory Pathways | Investigate the activation of pro-survival signaling pathways such as PI3K/AKT and RAS/RAF/MEK/ERK via Western blotting for key phosphorylated proteins (e.g., p-AKT, p-ERK). Consider combination therapy with inhibitors of these pathways.[11] |
| Upregulation of c-Myc | Assess c-Myc protein levels by Western blot. If elevated, consider combination therapy with a BET inhibitor, which is known to downregulate c-Myc expression.[12][15] |
| SIRT1-mediated Epigenetic Silencing is Not Fully Engaged | Evaluate the expression and activity of SIRT1. Co-treatment with a SIRT1 activator may enhance the anti-proliferative effects of this compound.[6][21] |
III. Quantitative Data
Table 1: In Vitro Efficacy of Pinometostat (EPZ-5676) in Parental and Resistant MLL-rearranged Cell Lines
| Cell Line | MLL Fusion | Parental IC₅₀ (nM) | Resistant IC₅₀ (nM) | Fold Increase in IC₅₀ |
| KOPN-8 | MLL-ENL | 1.8 | 680 | ~378 |
| NOMO-1 | MLL-AF9 | 3.5 | 1100 | ~314 |
| (Data adapted from studies on pinometostat, a close analog of this compound)[8] |
Table 2: Effect of Valspodar on Pinometostat (EPZ-5676) IC₅₀ in Resistant KOPN-8 Cells
| Cell Line | Treatment | IC₅₀ (nM) |
| KOPN-8 Resistant | Pinometostat | 680 |
| KOPN-8 Resistant | Pinometostat + 1 µM Valspodar | 2.5 |
| (Data adapted from studies on pinometostat, a close analog of this compound)[8] |
IV. Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on leukemia cell lines.[22]
Materials:
-
MLL-rearranged and non-rearranged leukemia cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[22]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted drug solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K79me2
This protocol is for assessing the levels of H3K79 di-methylation at specific gene loci.[23][24][25]
Materials:
-
Leukemia cells treated with this compound or vehicle
-
Formaldehyde (B43269) (1% final concentration)
-
Glycine (0.125 M final concentration)
-
Lysis buffer
-
Sonication equipment
-
Anti-H3K79me2 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
qPCR primers for target genes (e.g., HOXA9, MEIS1) and a negative control region
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis: Lyse the cells to release the nuclei.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with the anti-H3K79me2 antibody or IgG control overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol (B145695) precipitation to purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers for the promoter regions of HOXA9, MEIS1, and a negative control region.
-
Data Analysis: Calculate the enrichment of H3K79me2 at the target loci relative to the input and IgG control.
Protocol 3: RT-qPCR for Gene Expression Analysis
This protocol is for measuring the mRNA levels of target genes such as HOXA9 and MEIS1.[26][27]
Materials:
-
Leukemia cells treated with this compound or vehicle
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the qPCR master mix, cDNA, and primers for the target and housekeeping genes.
-
Data Acquisition: Run the qPCR reaction on a qPCR instrument.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene.
V. Visualizations
References
- 1. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging roles of DOT1L in leukemia and normal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia. | Broad Institute [broadinstitute.org]
- 5. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanisms of Pinometostat (EPZ-5676) Treatment-Emergent Resistance in MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DOT1L stimulates MYC/Mondo transcription factor activity by promoting its degradation cycle on chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. DOT1L cooperates with the c-Myc-p300 complex to epigenetically derepress CDH1 transcription factors in breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. BET inhibitor - Wikipedia [en.wikipedia.org]
- 20. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Isolation and Cultivation of Neural Progenitors Followed by Chromatin-Immunoprecipitation of Histone 3 Lysine 79 Dimethylation Mark - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. HOXA9 promotes MYC-mediated leukemogenesis by maintaining gene expression for multiple anti-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SMYD3 Inhibitors: EPZ030456 and Beyond
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of EPZ030456 with other prominent SMYD3 inhibitors. We will delve into their performance, supported by experimental data, to provide a comprehensive overview for informed decision-making in research and development.
SMYD3 (SET and MYND domain-containing protein 3) is a lysine (B10760008) methyltransferase implicated in the regulation of various cellular processes, and its overexpression is associated with numerous cancers. This has made it an attractive target for the development of small molecule inhibitors. This guide will compare the biochemical and cellular activity, mechanism of action, and selectivity of this compound with other notable SMYD3 inhibitors, including EPZ031686, BCI-121, GSK2807, BAY-6035, and the irreversible inhibitor SMYD3-IN-1 (compound 29).
Performance Comparison of SMYD3 Inhibitors
The following tables summarize the key quantitative data for this compound and its alternatives, providing a clear comparison of their biochemical potency and cellular efficacy.
Table 1: Biochemical Activity of SMYD3 Inhibitors
| Inhibitor | IC50 (nM) | Ki (nM) | Mechanism of Action (vs. Substrate) |
| This compound | 48 | 1.3 (vs. MEKK2), 4.7 (vs. SAM) | Noncompetitive vs. MEKK2, Mixed-type vs. SAM |
| EPZ031686 | 3[1] | 1.1 (vs. MEKK2), 1.2 (vs. SAM) | Noncompetitive vs. MEKK2 and SAM[1] |
| BCI-121 | - | 11,800 | Competitive with histone substrate[2] |
| GSK2807 | 130 | 14 | SAM-competitive |
| BAY-6035 | 88 | - | Substrate-competitive |
| SMYD3-IN-1 (Cpd 29) | 11.7 | - | Irreversible/Covalent |
Table 2: Cellular Activity and Selectivity of SMYD3 Inhibitors
| Inhibitor | Cellular IC50 (nM) | Cell Line | Selectivity Highlights |
| This compound | ~36 (inhibition of MAP3K2 methylation) | HEK293T | >100-fold selective over other methyltransferases |
| EPZ031686 | 36 (inhibition of MAP3K2 methylation)[3] | HEK293T | Highly selective over a panel of methyltransferases[4] |
| BCI-121 | Induces cell cycle arrest and reduces proliferation at µM concentrations[2][5] | HT29, HCT116, OVCAR-3 | Lower potency raises concerns about off-target effects[6] |
| GSK2807 | Not Reported | - | Selective |
| BAY-6035 | 70 (inhibition of MEKK2 methylation) | HeLa | >100-fold selective over other histone methyltransferases |
| SMYD3-IN-1 (Cpd 29) | Reduces HepG2 colony formation in 3D culture | HepG2 | Highly selective against a panel of methyltransferases |
Experimental Methodologies
The data presented in this guide are derived from various biochemical and cellular assays. Below are detailed protocols for the key experiments cited.
Biochemical Assay: Scintillation Proximity Assay (SPA) for IC50 Determination
This assay is commonly used to measure the enzymatic activity of SMYD3 and the potency of its inhibitors.
-
Reaction Mixture Preparation : Prepare a reaction mixture containing the SMYD3 enzyme, a biotinylated substrate peptide (e.g., derived from MAP3K2), and the test inhibitor at various concentrations in an appropriate assay buffer.
-
Initiation of Reaction : Initiate the methyltransferase reaction by adding S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Incubation : Incubate the reaction mixture at room temperature for a defined period to allow for the enzymatic transfer of the tritiated methyl group to the substrate.
-
Quenching and Bead Addition : Stop the reaction and add streptavidin-coated SPA beads. The biotinylated substrate will bind to the beads.
-
Signal Detection : When a [³H]-methyl group is transferred to the substrate, it is brought into close proximity to the scintillant in the SPA beads, generating a light signal that is detected by a scintillation counter.
-
Data Analysis : The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay: Western Blot for MAP3K2 Methylation
This assay assesses the ability of an inhibitor to block SMYD3 activity within a cellular context.
-
Cell Culture and Treatment : Culture a suitable cell line (e.g., HeLa or HEK293T) and treat with the SMYD3 inhibitor at various concentrations for a specified duration.
-
Cell Lysis : Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for methylated MAP3K2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis : Quantify the band intensities for methylated MAP3K2 and normalize to a loading control (e.g., total MAP3K2 or GAPDH). The cellular IC50 is determined by plotting the percentage of inhibition of MAP3K2 methylation against the inhibitor concentration.
Visualizing Key Concepts
To further clarify the information presented, the following diagrams illustrate the SMYD3 signaling pathway, a typical experimental workflow, and the logical relationship of the inhibitor comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Epigenetics: Comparing the PRMT6 Inhibitor EPZ030456 to EZH2 Inhibitors
For researchers, scientists, and drug development professionals, the landscape of epigenetic modulators is rapidly evolving. This guide provides an objective, data-driven comparison of EPZ030456, a potent inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), against leading inhibitors of the Enhancer of Zeste Homolog 2 (EZH2). By presenting key performance data, detailed experimental protocols, and illustrating the underlying biological pathways, this document aims to inform strategic decisions in epigenetic drug discovery and research.
The field of epigenetics has identified numerous enzymes as potential therapeutic targets for a variety of diseases, particularly cancer. Among these, the histone methyltransferases PRMT6 and EZH2 have garnered significant attention. While both play crucial roles in gene silencing and cancer progression, they do so through distinct mechanisms. EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of repressive chromatin.[1] In contrast, PRMT6 catalyzes the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), another repressive mark. Recent evidence suggests a functional link between these two enzymes, with PRMT6 being implicated in the regulation of EZH2 protein stability, making a direct comparison of their inhibitors particularly relevant.[2][3]
This guide will focus on a comparative analysis of the PRMT6 inhibitor this compound (and its closely related analog, EPZ020411) and two well-characterized EZH2 inhibitors: Tazemetostat (EPZ-6438) and GSK126.
Data Presentation: A Quantitative Comparison
The following tables summarize the key biochemical and cellular potency data for this compound/EPZ020411 and the EZH2 inhibitors Tazemetostat and GSK126. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with consideration of the different experimental conditions.
Table 1: Biochemical Potency of PRMT6 and EZH2 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity | Reference(s) |
| EPZ020411 | PRMT6 | Biochemical Assay | 10 | - | >10-fold over PRMT1 and PRMT8 | [4] |
| Tazemetostat (EPZ-6438) | EZH2 (Wild-Type) | Peptide Assay | 11 | 2.5 | 35-fold over EZH1; >4,500-fold over 14 other HMTs | [5] |
| EZH2 (Wild-Type) | Nucleosome Assay | 16 | - | [5] | ||
| EZH2 (Y641N Mutant) | - | - | - | |||
| GSK126 | EZH2 (Wild-Type) | Biochemical Assay | 9.9 | ~0.5 | >150-fold over EZH1; >1,000-fold over 20 other HMTs | [6] |
| EZH2 (Y641 Mutants) | Biochemical Assay | - | 0.5 - 3 | [7] |
Table 2: Cellular Activity of PRMT6 and EZH2 Inhibitors
| Compound | Cell Line | Target Pathway Inhibition | Proliferation IC50 | Reference(s) |
| EPZ020411 | A375 (Melanoma) | H3R2 methylation | 634 nM (for H3R2me2a reduction) | [4] |
| Tazemetostat (EPZ-6438) | KARPAS-422 (Lymphoma, EZH2 Y641N) | H3K27me3 reduction | 12 nM | [8] |
| G401 (Rhabdoid Tumor, SMARCB1-deleted) | H3K27me3 reduction | 32 nM - 1000 nM (in various SMARCB1-deleted MRT cell lines) | [8] | |
| GSK126 | RPMI8226 (Multiple Myeloma) | H3K27me3 reduction | 12.6 µM | [2] |
| LP1 (Multiple Myeloma) | H3K27me3 reduction | 17.4 µM | [2] |
Mandatory Visualization
Signaling Pathway: PRMT6 Regulation of EZH2 Stability
Caption: PRMT6 negatively regulates TRAF6 transcription, leading to increased EZH2 protein stability.
Experimental Workflow: In Vitro Inhibitor Comparison
Caption: A typical workflow for comparing epigenetic inhibitors from biochemical to in vivo studies.
Experimental Protocols
Histone Methyltransferase (HMT) Assay (Biochemical)
This protocol outlines a general method for determining the IC50 values of inhibitors against PRMT6 and EZH2.
Materials:
-
Recombinant human PRMT6 or PRC2 complex (containing EZH2).
-
Histone H3 peptide substrate.
-
S-Adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).
-
Inhibitors (this compound, Tazemetostat, GSK126) dissolved in DMSO.
-
Assay buffer (e.g., 20 mM BICINE, pH 7.6, 0.5 mM DTT, 0.005% BSA, 0.002% Tween-20).
-
Scintillation cocktail and microplates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, the respective enzyme (PRMT6 or PRC2), and the inhibitor dilutions. Incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of the histone H3 peptide substrate and [3H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Proliferation Assay (CellTiter-Glo®)
This protocol describes a method to assess the effect of the inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A375, KARPAS-422, RPMI8226).
-
Cell culture medium and supplements.
-
Inhibitors (this compound, Tazemetostat, GSK126) dissolved in DMSO.
-
96-well opaque-walled plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Seed the cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitors in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of inhibitors. Include a DMSO vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using a non-linear regression model.
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of the inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude).
-
Cancer cell line for tumor implantation.
-
Matrigel (optional).
-
Inhibitors formulated for in vivo administration (e.g., in 0.5% methylcellulose).
-
Dosing equipment (e.g., oral gavage needles, syringes).
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the inhibitors (e.g., EPZ020411, Tazemetostat, or GSK126) at a predetermined dose and schedule (e.g., once or twice daily via oral gavage). The control group should receive the vehicle.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a specified duration (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement, immunohistochemistry).
-
Compare the tumor growth inhibition between the treated and control groups to assess the in vivo efficacy of the inhibitors.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PRMT6 facilitates EZH2 protein stability by inhibiting TRAF6-mediated ubiquitination degradation to promote glioblastoma cell invasion and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. EZH2-targeted therapies in cancer: hype or a reality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Unveiling the Specificity of EPZ030456: A Comparative Guide to SMYD3 Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of epigenetic modulators, the specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of the SMYD3 inhibitor EPZ030456 with other notable alternatives, supported by experimental data to validate its specificity and performance.
This document delves into the biochemical and cellular potency of this compound, juxtaposing it with other widely used SMYD3 inhibitors. Detailed experimental protocols for key validation assays are provided to enable researchers to replicate and verify these findings. Furthermore, signaling pathways influenced by SMYD3 and a typical experimental workflow are visualized to offer a clear conceptual framework.
Performance Comparison of SMYD3 Inhibitors
The efficacy of a small molecule inhibitor is determined by its potency in both biochemical and cellular environments, as well as its selectivity for the intended target over other related proteins. The following tables summarize the available data for this compound and its alternatives.
Biochemical Potency
This table outlines the half-maximal inhibitory concentration (IC50) of various compounds against the SMYD3 enzyme in in vitro assays. Lower values indicate higher potency.
| Compound | Biochemical IC50 (nM) | Assay Type | Reference |
| This compound | 48 | Western blot of in-cell SMYD3 inhibition | [1] |
| EPZ031686 | 3 | Not specified | [2] |
| BAY-6035 | 88 | Scintillation Proximity Assay (SPA) with MEKK2 peptide | [3][4] |
| GSK2807 | 130 (Ki = 14 nM) | Not specified | [5] |
| BCI-121 | Micromolar potency | Not specified | [6] |
| SMYD3-IN-1 | 11.7 | Not specified | [2] |
Cellular Potency
This table presents the IC50 values of inhibitors in cellular assays, which measure the compound's ability to engage and inhibit SMYD3 within a cellular context, often by quantifying the methylation of a known SMYD3 substrate like MAP3K2.
| Compound | Cellular IC50 | Assay Description | Reference |
| This compound | 48 nM | Inhibition of FLAG-tagged MEKK2 methylation in HEK-293T/17 cells | [1] |
| BAY-6035 | 70 nM | Inhibition of MEKK2 methylation in cells | [3] |
| BCI-121 | Effective in reducing proliferation | Dose- and time-dependent reduction in HT29 and HCT116 cell proliferation | [7] |
Selectivity
A critical aspect of a chemical probe's utility is its selectivity. The following information highlights the selectivity profile of this compound and its comparators against other methyltransferases.
-
This compound : Characterized as a selective SMYD3 inhibitor[1][8]. It displays mixed-type inhibition with respect to the cofactor SAM (Ki = 4.7 ± 1.8 nM) and is noncompetitive with the substrate MAP3K2 (Ki = 1.3 ± 0.1 nM)[9][10].
-
EPZ031686 : Exhibits noncompetitive inhibition with respect to both SAM (Ki = 1.2 ± 0.1 nM) and MAP3K2 (Ki = 1.1 ± 0.1 nM)[9][10].
-
BAY-6035 : Demonstrates over 100-fold selectivity for SMYD3 over other histone methyltransferases[3]. It shows no significant activity against a panel of 34 other protein methyltransferases[11].
-
GSK2807 : Shows 24-fold selectivity for SMYD3 over the closely related enzyme SMYD2[5].
-
BCI-121 : While effective in cellular models, its lower potency raises concerns about potential off-target effects[6].
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Radiometric Methyltransferase Assay (Filter-Binding Assay)
This biochemical assay is a gold standard for quantifying the activity of methyltransferases like SMYD3 by measuring the transfer of a radiolabeled methyl group to a substrate.
Materials:
-
Recombinant human SMYD3 enzyme
-
Histone or non-histone protein substrate (e.g., MAP3K2 peptide)
-
S-[3H]-adenosyl-L-methionine (SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 1 mM DTT)
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
Phosphocellulose filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant SMYD3 enzyme, and the protein substrate.
-
Add the inhibitor compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the methylation reaction by adding S-[3H]-adenosyl-L-methionine.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., cold trichloroacetic acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The positively charged filter matrix will bind the radiolabeled protein substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated S-[3H]-SAM.
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (Western Blot)
This assay validates the inhibitor's activity within a cellular context by measuring the methylation of a specific SMYD3 substrate.
Materials:
-
Human cell line (e.g., HEK293T)
-
Expression vectors for SMYD3 and a tagged substrate (e.g., FLAG-tagged MAP3K2)
-
Transfection reagent
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-FLAG, anti-methyl-lysine specific antibody for the substrate)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Co-transfect the chosen cell line with expression vectors for SMYD3 and the tagged substrate.
-
After a suitable incubation period (e.g., 24 hours), treat the cells with various concentrations of the SMYD3 inhibitor (or DMSO control) for a defined duration (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the tagged substrate to assess total substrate levels.
-
Probe a parallel membrane with a primary antibody that specifically recognizes the methylated form of the substrate.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for both the total and methylated substrate.
-
Normalize the methylated substrate signal to the total substrate signal for each inhibitor concentration.
-
Calculate the percentage of inhibition and determine the cellular IC50 value.
Visualizing SMYD3's Role and Validation
To provide a clearer understanding of SMYD3's function and the methods used to validate its inhibitors, the following diagrams have been generated using Graphviz.
Caption: SMYD3 methylates key signaling proteins, influencing cancer progression.
Caption: Workflow for validating the specificity of a SMYD3 inhibitor.
Caption: Factors determining the utility of this compound as a specific probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bayer.com [bayer.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Navigating the Selectivity Landscape of PRMT6 Inhibitors: A Comparative Guide
For researchers and drug development professionals targeting Protein Arginine Methyltransferase 6 (PRMT6), understanding the cross-reactivity profile of available inhibitors is paramount. While information on the specific cross-reactivity of EPZ030456 is not extensively available in the public domain, this guide provides a comparative analysis of two well-characterized, potent, and selective PRMT6 inhibitors: EPZ020411 and SGC6870. This comparison is supported by experimental data to aid in the selection of the most appropriate tool compound for preclinical research.
At a Glance: Potency and Selectivity
The following table summarizes the inhibitory activity (IC50) of EPZ020411 and SGC6870 against PRMT6 and a panel of other histone methyltransferases. Lower IC50 values indicate higher potency.
| Target Enzyme | EPZ020411 IC50 (nM) | SGC6870 ((R)-2) IC50 (nM) |
| PRMT6 | 10 | 77 |
| PRMT1 | 119 | >10,000 |
| PRMT3 | >1000 | >10,000 |
| PRMT4 (CARM1) | >1000 | >10,000 |
| PRMT5 | >1000 | >10,000 |
| PRMT7 | >1000 | >10,000 |
| PRMT8 | 223 | >10,000 |
| SETD2 | - | >10,000 |
| G9a (EHMT2) | - | >10,000 |
| GLP (EHMT1) | - | >10,000 |
| SUV39H2 | - | >10,000 |
| MLL1 | - | >10,000 |
| SETD7 | - | >10,000 |
| SETD8 | - | >10,000 |
| SMYD2 | - | >10,000 |
| SMYD3 | - | >10,000 |
| SUV420H1 | - | >10,000 |
| SUV420H2 | - | >10,000 |
| DOT1L | - | >10,000 |
| DNMT1 | - | >10,000 |
| DNMT3A | - | >10,000 |
| DNMT3B | - | >10,000 |
| METTL3 | - | >10,000 |
Data for SGC6870 against the broader panel is derived from studies where the compound was tested at 1 µM and 10 µM and showed no significant inhibition.[1][2][3][4][5]
In Detail: A Head-to-Head Comparison
EPZ020411: A Potent and Selective Tool Compound
EPZ020411 is a potent and selective small-molecule inhibitor of PRMT6.[6][7][8] In biochemical assays, it exhibits an IC50 of 10 nM for PRMT6.[6] Its selectivity has been demonstrated to be over 100-fold greater for PRMT6 compared to other histone methyltransferases, including PRMT1, PRMT3, PRMT4, PRMT5, and PRMT7.[7][8]
SGC6870 ((R)-2): A Highly Selective Allosteric Inhibitor
SGC6870, also known as (R)-2, is a first-in-class, potent, and highly selective allosteric inhibitor of PRMT6, with a reported IC50 of 77 nM.[1][3] A key feature of SGC6870 is its outstanding selectivity. It has been profiled against a broad panel of 33 methyltransferases, including 8 PRMTs, 21 protein lysine (B10760008) methyltransferases (PKMTs), and 3 DNA methyltransferases (DNMTs), and was found to be highly selective for PRMT6.[1][2][5]
Experimental Methodologies
The cross-reactivity and potency of these inhibitors are typically determined using a radiometric biochemical assay, most commonly the Scintillation Proximity Assay (SPA).
Scintillation Proximity Assay (SPA) Protocol for PRMT6 Inhibition
This assay quantifies the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[³H]-methionine ([³H]-SAM) to a biotinylated peptide substrate by the PRMT enzyme.
Materials:
-
PRMT6 enzyme
-
Biotinylated peptide substrate (e.g., a peptide derived from histone H3 or H4)
-
[³H]-SAM (radiolabeled methyl donor)
-
Assay buffer (e.g., Tris-HCl, DTT, EDTA)
-
Inhibitor compound (e.g., EPZ020411 or SGC6870) in DMSO
-
Streptavidin-coated SPA beads
-
Microplates (e.g., 384-well)
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the PRMT6 enzyme, the biotinylated peptide substrate, and the assay buffer.
-
Inhibitor Addition: The test inhibitor, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO control (no inhibitor) is also included.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]-SAM.
-
Incubation: The reaction plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the methylation of the substrate.
-
Quenching and Bead Addition: The reaction is stopped, and streptavidin-coated SPA beads are added. The plate is then incubated to allow the biotinylated and now radiolabeled peptide to bind to the beads.
-
Signal Detection: The plate is read in a scintillation counter. When the [³H]-labeled peptide is bound to the SPA bead, the emitted beta particles stimulate the scintillant within the bead to produce light. Unbound [³H]-SAM is too far away from the bead to generate a signal.
-
Data Analysis: The amount of light detected is proportional to the amount of methylated substrate. The IC50 value for the inhibitor is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway Context
PRMT6 is a type I protein arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins. A primary substrate of PRMT6 is histone H3 at arginine 2 (H3R2). This modification is generally associated with transcriptional repression.
Conclusion
Both EPZ020411 and SGC6870 are valuable tool compounds for studying the biological functions of PRMT6. EPZ020411 offers higher potency, while SGC6870 demonstrates exceptional selectivity across a very broad range of methyltransferases, a feature attributable to its allosteric mechanism of inhibition. The choice between these inhibitors will depend on the specific requirements of the experimental system, with SGC6870 being particularly well-suited for studies where off-target effects are a major concern. The detailed experimental protocol provided for the Scintillation Proximity Assay can be adapted to evaluate these and other potential PRMT inhibitors.
References
- 1. Probe SGC6870 | Chemical Probes Portal [chemicalprobes.org]
- 2. researchgate.net [researchgate.net]
- 3. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of SMYD3 Inhibition: A Comparative Guide to Genetic Knockdown and Pharmacological Targeting with EPZ030456
For researchers, scientists, and drug development professionals, this guide provides an objective comparison between genetic knockdown of SET and MYND domain-containing protein 3 (SMYD3) and its pharmacological inhibition by EPZ030456. This analysis is supported by experimental data to validate the on-target effects of this compound.
Comparative Efficacy: Genetic Knockdown vs. Pharmacological Inhibition
To assess the concordance between genetic and pharmacological inhibition of SMYD3, the effects on cancer cell proliferation and anchorage-independent growth are compared. While direct comparative studies using this compound are limited in publicly available literature, data from studies using the similar SMYD3 inhibitor BCI-121 provide valuable insights.
| Parameter | SMYD3 Genetic Knockdown (siRNA/shRNA) | SMYD3 Pharmacological Inhibition (BCI-121) | Cell Line(s) |
| Cell Proliferation | Impaired cell proliferation.[5][6] | Inhibition of cell proliferation by 46% (100 µM).[5] | HT29 (Colon) |
| Impaired cell proliferation.[5] | Inhibition of cell proliferation by 54% (100 µM).[5] | HCT116 (Colon) | |
| Decreased cell proliferation.[7] | Decreased cell proliferation.[7] | A549, H1650 (NSCLC) | |
| Anchorage-Independent Growth (Colony Formation) | Significant reduction in colony formation. | Not explicitly quantified in direct comparison. | MCF7 (Breast) |
| Decreased clone number.[7] | Decreased clone number.[7] | A549, H1650 (NSCLC) |
Table 1: Comparison of the Effects of SMYD3 Knockdown and Pharmacological Inhibition on Cancer Cell Phenotypes. This table summarizes the reported effects of genetic knockdown of SMYD3 and its inhibition by the pharmacological agent BCI-121 on cell proliferation and anchorage-independent growth in various cancer cell lines. NSCLC: Non-Small Cell Lung Cancer.
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future validation studies.
SMYD3 Genetic Knockdown using siRNA
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Preparation: Dilute SMYD3-targeting siRNA and a non-targeting control siRNA to a working concentration of 20 µM in RNase-free water.
-
Transfection Complex Formation: For each well, dilute the siRNA in a serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium. Combine the diluted siRNA and diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow for the formation of transfection complexes.
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and assess SMYD3 protein or mRNA levels by Western blotting or qRT-PCR, respectively, to confirm knockdown efficiency.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO). For knockdown experiments, perform the assay after the desired incubation period post-transfection.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Anchorage-Independent Growth (Soft Agar) Assay
-
Base Agar (B569324) Layer: Prepare a base layer of 0.6-1% agar in a complete medium in 6-well plates and allow it to solidify.
-
Cell Suspension: Harvest and resuspend cells (either treated with this compound or following SMYD3 knockdown) in a complete medium.
-
Top Agar Layer: Mix the cell suspension with a low-melting-point agarose (B213101) solution (final concentration of 0.3-0.4%) in a complete medium.
-
Plating: Gently layer the cell-agar mixture on top of the solidified base agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the cells with a complete medium twice a week.
-
Colony Staining and Counting: Stain the colonies with a solution like crystal violet or nitroblue tetrazolium chloride and count the number of colonies using a microscope or an automated colony counter.
Signaling Pathways and Molecular Mechanisms
SMYD3 has been implicated in the regulation of key oncogenic signaling pathways, primarily the PI3K/AKT and RAS/RAF/MEK/ERK (MAPK) pathways.[6][8] Both genetic knockdown and pharmacological inhibition of SMYD3 are expected to modulate these pathways, providing a molecular basis for their anti-cancer effects.
Figure 1. SMYD3 Signaling Pathways and Points of Intervention. This diagram illustrates the role of SMYD3 in activating the PI3K/AKT and MAPK signaling pathways, leading to cancer cell proliferation, survival, and invasion. Both genetic knockdown and pharmacological inhibition by this compound target SMYD3 to block these downstream effects.
Experimental Workflow for Validation
A logical workflow is essential for validating the on-target effects of this compound by comparing it with SMYD3 genetic knockdown.
References
- 1. Data mining the NCI cancer cell line compound GI(50) values: identifying quinone subtypes effective against melanoma and leukemia cell classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SMYD3 regulates the abnormal proliferation of non-small-cell lung cancer cells via the H3K4me3/ANO1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Orthogonal Methods to Confirm EPZ030456 Activity: A Comparative Guide
For researchers and drug development professionals investigating the landscape of protein arginine methyltransferase 6 (PRMT6) inhibitors, rigorous and reproducible validation of a compound's activity is paramount. This guide provides a comparative overview of orthogonal methods to confirm the activity of EPZ030456, a known PRMT6 inhibitor. We present supporting experimental data for this compound and alternative inhibitors, detail the methodologies for key experiments, and visualize complex biological and experimental processes.
Comparative Analysis of PRMT6 Inhibitors
The following tables summarize the biochemical and cellular activities of this compound and other notable PRMT6 inhibitors. This data, gathered from various studies, allows for a direct comparison of their potency and selectivity.
Table 1: Biochemical IC50 Values of PRMT6 Inhibitors
| Compound | PRMT6 IC50 (nM) | PRMT1 IC50 (nM) | PRMT8 IC50 (nM) | Notes |
| This compound | 10[1][2][3][4][5] | 119[2][3] | 223[2][3] | Selective PRMT6 inhibitor. |
| MS023 | 4[4][6][7][8][9] | 30[6][7][8][9] | 5[6][7][8][9] | Pan-type I PRMT inhibitor. |
| MS117 | 18[10][11][12] | 100[10][11][12] | 110[10][11][12] | Covalent and irreversible PRMT6 inhibitor. |
| SGC6870 | 77[13][14][15][16][17] | >10,000 | >10,000 | Allosteric and highly selective PRMT6 inhibitor. |
| EPZ020411 | 10[1][2][3][4][5] | 119[2][3] | 223[2][3] | Potent and selective PRMT6 inhibitor. |
Table 2: Cellular IC50 Values of PRMT6 Inhibitors
| Compound | Cell Line | Assay | Cellular IC50 (µM) |
| This compound | A375 (PRMT6 overexpressed) | H3R2 methylation | 0.637[2][3] |
| MS023 | HEK293 (PRMT6 overexpressed) | H3R2me2a levels | 0.056[9] |
| MS117 | HEK293 (PRMT6 overexpressed) | H3R2me2a levels | 1.3[10][11][12] |
| SGC6870 | HEK293T | H3R2me2 levels | 0.9[15] |
| EPZ020411 | A375 (PRMT6 overexpressed) | H3R2 methylation | 0.634[1] |
Experimental Protocols
Detailed methodologies for key biochemical and cellular assays are provided below to facilitate the replication and validation of these findings.
Biochemical Assay: Scintillation Proximity Assay (SPA)
This assay quantitatively measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated peptide substrate by PRMT6.
Materials:
-
Recombinant human PRMT6
-
Biotinylated histone H4 peptide substrate
-
[³H]-SAM (tritiated S-adenosyl-L-methionine)
-
Unlabeled SAM
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0, 50 mM NaCl, 1 mM EDTA, 0.5 mM DTT)
-
Streptavidin-coated SPA beads
-
Quenching buffer (e.g., 100 mM MES, pH 6.5)
-
384-well microtiter plates
-
Microplate scintillation counter
Procedure:
-
Prepare the enzyme mixture by diluting recombinant PRMT6 in assay buffer.
-
Add the enzyme mixture to the wells of a 384-well plate.
-
Add the test compounds (e.g., this compound) at various concentrations.
-
Pre-incubate the enzyme and compounds for a specified time (e.g., 10-30 minutes) at room temperature.
-
Initiate the methylation reaction by adding a mixture of the biotinylated peptide substrate and [³H]-SAM.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.
-
Terminate the reaction by adding streptavidin-coated SPA beads suspended in quenching buffer.
-
Incubate for at least 1 hour at room temperature to allow the biotinylated peptide to bind to the beads.
-
Centrifuge the plates to pellet the beads.
-
Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of methylated substrate.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: Western Blot for Histone Methylation
This method assesses the ability of an inhibitor to block PRMT6 activity within a cellular context by measuring the levels of specific histone methylation marks.
Materials:
-
Cell line (e.g., HEK293T or A375)
-
Plasmid encoding FLAG-tagged PRMT6 (wild-type and catalytically inactive mutant)
-
Transfection reagent
-
Cell lysis buffer
-
Protein concentration assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3R2me2a, anti-total Histone H3, anti-FLAG
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Transfect the cells with plasmids encoding either wild-type PRMT6 or a catalytically inactive mutant. An empty vector can be used as a control.
-
After 24 hours, treat the cells with various concentrations of the PRMT6 inhibitor (e.g., this compound) for a specified duration (e.g., 20-48 hours).
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the specific histone methylation mark (e.g., H3R2me2a) and a loading control (e.g., total Histone H3).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize the methylation signal to the total histone signal to determine the extent of inhibition.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: PRMT6-mediated transcriptional repression of p21 and p27.
Caption: Scintillation Proximity Assay (SPA) workflow for PRMT6 activity.
Caption: Western Blot workflow for cellular PRMT6 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. thomassci.com [thomassci.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 14. biorxiv.org [biorxiv.org]
- 15. caymanchem.com [caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of SMYD3 Inhibitors: EPZ030456 and its Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the SMYD3 inhibitor EPZ030456 and its key analogs. This document summarizes quantitative performance data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and workflows to support informed decision-making in cancer research and drug discovery.
SET and MYND domain-containing protein 3 (SMYD3) has emerged as a critical player in the epigenetic and signaling landscapes of cancer. Its overexpression in a wide range of solid tumors, including those of the breast, colon, liver, and bladder, has been linked to oncogenesis through the modulation of key signaling pathways and transcriptional regulation. This has spurred the development of small molecule inhibitors targeting SMYD3's methyltransferase activity. Among these, this compound has been a significant tool compound. This guide provides a comparative analysis of this compound and its analogs, offering a clear overview of their biochemical and cellular potencies.
Performance Data of SMYD3 Inhibitors
The following table summarizes the biochemical potency of this compound and several of its key analogs against the SMYD3 enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound Name | IC50 (nM) | Notes |
| This compound | 48[1] | A potent and selective SMYD3 inhibitor.[1] |
| EPZ031686 | 3[2] | A potent and orally active SMYD3 inhibitor.[2] |
| BCI-121 | - | Impairs the proliferation of cancer cells.[3] |
| GSK2807 | 130[3] | A potent, selective, and SAM-competitive inhibitor of SMYD3 with a Ki of 14 nM.[3] |
| BAY-6035 | 88[3] | A potent, selective, and substrate-competitive inhibitor of SMYD3.[3] |
| EM127 | - | A covalent inhibitor with high selectivity and affinity (KD=13 μM).[3] |
| SMYD3-IN-1 | 11.7[3] | An irreversible and selective inhibitor of SMYD3.[3] |
| SMYD3-IN-2 | 810[3] | An inhibitor that induces lethal autophagy in gastric cancer.[3] |
Key Experimental Protocols
Understanding the methodologies behind the data is crucial for its interpretation and for designing future experiments. Below are detailed protocols for key assays used to characterize SMYD3 inhibitors.
Biochemical Methyltransferase Assay
This assay quantifies the enzymatic activity of SMYD3 and the inhibitory potential of test compounds.
-
Reaction Setup : The assay is typically performed in a buffer solution containing Bicine, bovine skin gelatin, TCEP, and Tween-20 at a pH of 7.5.
-
Enzyme and Inhibitor Incubation : Recombinant SMYD3 enzyme is pre-incubated with the test inhibitor (e.g., this compound or its analogs) for a defined period, often 30 minutes at room temperature, to allow for binding.
-
Substrate Addition : The enzymatic reaction is initiated by the addition of the methyl donor, S-adenosylmethionine (SAM), and a suitable substrate, such as a peptide corresponding to histone H3 residues or the full-length MAP3K2 protein.
-
Reaction Termination and Detection : After a set incubation time, the reaction is stopped. The transfer of the methyl group from SAM to the substrate is quantified. This can be achieved through various methods, including radioactivity-based assays using [3H]-SAM, or mass spectrometry-based readouts.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for SMYD3 Activity
Cell-based assays are essential to determine if a compound can effectively inhibit SMYD3 within a cellular context. A common approach involves monitoring the methylation of a known SMYD3 substrate, such as MAP3K2.[4]
-
Cell Culture and Transfection : A suitable cell line, such as HeLa or HEK293T, is cultured.[4] The cells are then co-transfected with expression vectors for SMYD3 and a tagged version of its substrate, for example, HA-tagged MAP3K2.[4]
-
Compound Treatment : The transfected cells are treated with varying concentrations of the SMYD3 inhibitor for a specific duration, typically 20-24 hours.[4]
-
Cell Lysis and Protein Analysis : After treatment, the cells are lysed, and the total protein is extracted. The levels of methylated MAP3K2 are then analyzed by Western blotting using an antibody specific for the methylated form of the substrate (e.g., MAP3K2-K260me3).[4]
-
Data Quantification and Analysis : The intensity of the Western blot bands is quantified and normalized to the total amount of the substrate protein (e.g., total HA-MAP3K2). The cellular IC50 is then determined by plotting the normalized methylation levels against the inhibitor concentration.
Visualizing SMYD3's Role and Inhibition
To better understand the context in which these inhibitors function, the following diagrams illustrate the SMYD3 signaling pathway and a typical experimental workflow.
Caption: SMYD3 signaling in cancer, highlighting nuclear and cytoplasmic targets.
The diagram above illustrates the dual role of SMYD3 in both the nucleus and the cytoplasm. In the nucleus, SMYD3 methylates histones and transcription factors to promote the expression of oncogenes. In the cytoplasm, SMYD3 can methylate components of signaling cascades, such as MAP3K2, leading to the activation of the RAS/RAF/MEK/ERK pathway, a critical driver of cell proliferation and survival in many cancers.[5][6][7] this compound and its analogs act by inhibiting the methyltransferase activity of SMYD3, thereby blocking these pro-cancerous functions.
Caption: A typical workflow for the evaluation of novel SMYD3 inhibitors.
This flowchart outlines the standard progression for evaluating the efficacy of SMYD3 inhibitors. The process begins with biochemical assays to determine the direct inhibitory activity against the SMYD3 enzyme. Promising compounds are then tested in cellular assays to confirm their ability to engage the target in a more complex biological environment. Subsequently, the anti-proliferative effects of these compounds are assessed in cancer cell lines. Finally, the most promising candidates are advanced to in vivo studies, often using animal models, to evaluate their therapeutic potential in a whole-organism context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. d-nb.info [d-nb.info]
- 6. Smyd3-associated regulatory pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vivo Validation of SMYD3 Inhibition: A Comparative Analysis of EPZ030456 and Other Class Leaders
For researchers, scientists, and drug development professionals, the in vivo validation of a novel therapeutic agent is a critical milestone. This guide provides a comparative overview of the preclinical in vivo anti-tumor activity of EPZ030456, a potent and selective small-molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3), in the context of other known SMYD3 inhibitors. While direct in vivo anti-tumor efficacy data for this compound has not been extensively published, this analysis will provide a framework for its potential application by examining data from comparable molecules targeting the same oncogenic protein.
SMYD3 is a lysine (B10760008) methyltransferase implicated in the development and progression of various cancers, including those of the breast, colon, liver, lung, and pancreas. Its role in regulating gene transcription and signaling pathways crucial for cancer cell proliferation has made it an attractive target for therapeutic intervention.
Comparative Analysis of SMYD3 Inhibitors
This section details the available preclinical data for this compound and other notable SMYD3 inhibitors.
| Inhibitor | Target | In Vitro Potency (IC50) | In Vivo Model(s) | Key In Vivo Findings | Reference |
| This compound | SMYD3 | Low nanomolar | Not reported in primary publication | Lower solubility compared to EPZ031686; not selected for in vivo studies in the initial report. | [1][2] |
| EPZ031686 | SMYD3 | Low nanomolar | Male CD-1 Mice (Pharmacokinetics) | Good oral bioavailability. Plasma concentrations remained above IC50 for over 12 hours after a 50 mg/kg oral dose. | [1][2][3] |
| BCI-121 | SMYD3 | Micromolar range | Colorectal Cancer (CRC) mouse model (APCMin/+ mice), Gastric Cancer Xenograft | Upregulation of SMYD3 observed in the CRC model. BCI-121 inhibited tumor growth in a gastric cancer xenograft model via intratumoral injection. | [4][5][6] |
| GSK2807 | SMYD3 | 130 nM (biochemical) | Not reported in cited literature | Potent in biochemical assays, but in vivo data is not readily available in the reviewed literature. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are generalized protocols based on the available literature for the in vivo assessment of SMYD3 inhibitors.
Xenograft Tumor Model
-
Cell Culture: Human cancer cell lines with known SMYD3 expression (e.g., gastric cancer cell lines HGC-27, SGC-7901) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The SMYD3 inhibitor (e.g., BCI-121) or vehicle is administered, often via intratumoral or oral routes, at specified doses and schedules.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement, such as measuring the levels of histone methylation marks (e.g., H4K20me3) or the expression of SMYD3 target genes.[6]
Pharmacokinetic Studies
-
Animal Model: Male CD-1 mice are often used for pharmacokinetic profiling.
-
Drug Administration: The test compound (e.g., EPZ031686) is administered via intravenous (i.v.) and oral (p.o.) routes at different doses.
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Bioanalysis: Plasma concentrations of the compound are determined using methods like liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.[1]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved in the validation of SMYD3 inhibitors, the following diagrams are provided.
Caption: Simplified signaling pathway of SMYD3 in cancer and the point of intervention for inhibitors like this compound.
Caption: General experimental workflow for in vivo validation of a SMYD3 inhibitor's anti-tumor activity.
Conclusion
This compound is a potent and selective inhibitor of SMYD3. While the initial preclinical characterization prioritized its analogue, EPZ031686, for in vivo pharmacokinetic studies due to better solubility, the potential of this compound as an anti-cancer agent remains significant based on its in vitro profile.[1][2] The in vivo anti-tumor activity demonstrated by other SMYD3 inhibitors, such as BCI-121, underscores the therapeutic potential of targeting this methyltransferase.[4][6] Future studies investigating formulations to improve the bioavailability of this compound could pave the way for its in vivo evaluation and further establish the therapeutic window for SMYD3 inhibition in oncology. The comparative data presented in this guide serves as a valuable resource for researchers dedicated to advancing novel epigenetic therapies for cancer.
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of histone methyltransferase Smyd3 rescues NMDAR and cognitive deficits in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMYD3 drives the proliferation in gastric cancer cells via reducing EMP1 expression in an H4K20me3-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of EZH2 Inhibitor Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical potency of several prominent Enhancer of Zeste Homolog 2 (EZH2) inhibitors. While direct independent verification of the IC50 value for EPZ030456 could not be publicly sourced, this document offers a comparative analysis of well-characterized EZH2 inhibitors, including compounds from the same developmental series, to provide a valuable reference for researchers in the field. The data presented is supported by detailed experimental protocols for determining EZH2 enzymatic activity.
Comparison of EZH2 Inhibitor IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported biochemical IC50 values for several selective EZH2 inhibitors against the wild-type (WT) enzyme. It is important to note that IC50 values can vary between different experimental conditions.
| Compound | Alternative Name | Biochemical IC50 (nM) | EZH1 IC50 (nM) | Selectivity (EZH1/EZH2) |
| This compound | - | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| Tazemetostat | EPZ-6438 | 11 - 16 | 392 | ~25-36 |
| GSK126 | - | 9.9 | 680 | ~69 |
| CPI-1205 | Lirametostat | 2 | 52 | 26 |
| EPZ005687 | - | 24 | >50,000 | >2000 |
| UNC1999 | - | <10 | 45 | ~4.5 |
EZH2 Signaling Pathway
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It functions primarily to methylate histone H3 at lysine (B10760008) 27 (H3K27), leading to transcriptional repression of target genes. This pathway plays a crucial role in cell differentiation, proliferation, and tumorigenesis.
Figure 1: Simplified EZH2 signaling pathway and the point of intervention for inhibitors.
Experimental Protocols
Accurate determination of IC50 values is paramount for the comparative evaluation of enzyme inhibitors. Below are detailed methodologies for key experiments.
In Vitro EZH2 Enzymatic Inhibition Assay (Chemiluminescent)
This assay quantifies the activity of EZH2 by measuring the methylation of a histone H3 peptide substrate.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 (1-21) peptide substrate, biotinylated
-
S-Adenosyl-L-methionine (SAM)
-
Tritiated SAM ([³H]-SAM)
-
EZH2 inhibitor (e.g., this compound analogue)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1% BSA, 1 mM DTT)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the EZH2 inhibitor in DMSO and then dilute in assay buffer.
-
In a microplate, combine the EZH2 enzyme, the inhibitor dilution (or DMSO for control), and the histone H3 peptide substrate.
-
Initiate the enzymatic reaction by adding a mixture of SAM and [³H]-SAM.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., guanidine (B92328) hydrochloride).
-
Add streptavidin-coated SPA beads to the wells. The biotinylated, methylated peptide will bind to the beads, bringing the [³H] in close proximity to the scintillant in the beads, generating a signal.
-
Read the plate on a microplate scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 value of an EZH2 inhibitor.
Figure 2: General experimental workflow for determining the IC50 of an EZH2 inhibitor.
Conclusion
While the specific IC50 value for this compound is not publicly available, the data for its structural and functional analogs provide a strong basis for understanding its potential potency and selectivity. The provided experimental protocols offer a framework for the independent verification of these and other EZH2 inhibitors, ensuring robust and reproducible data for advancing cancer research and drug development. Researchers are encouraged to use these methodologies to generate their own data for a direct comparison of compounds of interest.
Safety Operating Guide
Navigating the Safe Disposal of EPZ030456: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of potent, selective small molecule inhibitors like EPZ030456 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive set of procedures based on established best practices for the disposal of analogous research compounds and hazardous laboratory chemicals. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is paramount.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, ensure you are operating in a well-ventilated area, preferably within a chemical fume hood. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles or a face shield
-
Chemically resistant gloves (consult glove manufacturer's compatibility charts)
-
A lab coat
It is crucial to prevent skin and eye contact, as well as inhalation or ingestion of the compound.
Step-by-Step Disposal Protocol
The disposal of this compound and associated materials must be managed through your institution's hazardous waste program. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
1. Unused or Expired Solid Compound:
-
Keep the solid this compound in its original, clearly labeled container whenever possible.
-
If the original container is compromised, transfer the compound to a new, sealable container that is clearly labeled as "Hazardous Waste." The label must include the full chemical name (if known, otherwise the identifier this compound), and any known hazard information.
-
Store this container in a designated satellite accumulation area (SAA) for hazardous waste, away from incompatible materials.[1][2][3]
2. Liquid Waste (Solutions):
-
Collect all solutions containing this compound (e.g., in solvents like DMSO) in a dedicated, sealed, and chemically compatible waste container.[4]
-
This container must be clearly labeled "Hazardous Waste" and specify all contents, including the name of the compound, the solvent(s) used, and the approximate concentration.[4]
-
Never mix different types of chemical waste unless explicitly permitted by your EHS office. Segregating waste streams, such as halogenated and non-halogenated solvents, is often required and can reduce disposal costs.[5]
-
Store the liquid waste container in secondary containment (such as a larger, shatter-resistant basin) within the SAA to prevent spills.[1][2]
3. Contaminated Labware and Materials:
-
All disposable items that have come into direct contact with this compound, such as pipette tips, tubes, vials, and gloves, must be disposed of as solid hazardous waste.[4]
-
Collect these items in a dedicated, puncture-resistant container or a clearly labeled, durable plastic bag designated for solid chemical waste.[6]
-
Chemically contaminated sharps, like needles or blades, must be placed in a designated sharps container that is labeled as containing chemical contamination.[6]
-
For non-disposable glassware, decontaminate using a validated procedure or wash thoroughly with an appropriate solvent, collecting the rinsate as hazardous liquid waste.
4. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.
-
All materials used for cleanup (absorbent pads, contaminated PPE, etc.) must be collected and disposed of as hazardous waste.[5]
-
For large or unmanageable spills, evacuate the area and contact your institution's EHS office immediately.
Waste Collection and Final Disposal
Once a waste container is full or has reached the time limit for accumulation in an SAA (often 6 to 12 months), contact your institution's EHS office to arrange for pickup.[1][3][6] They will manage the final disposal through a licensed hazardous waste contractor, which typically involves incineration.[7]
Waste Stream Categorization
To facilitate proper segregation and disposal, the following table outlines the categorization of waste generated from work with this compound.
| Waste Type | Description | Disposal Container |
| Solid Chemical Waste | Unused/expired solid this compound compound. | Original or clearly labeled, sealed container in the SAA. |
| Liquid Chemical Waste | Solutions of this compound in solvents (e.g., DMSO, culture media). | Sealed, chemically compatible, and labeled container with secondary containment. |
| Contaminated Solid Waste | Disposable labware (pipette tips, tubes, gloves) that has contacted this compound. | Labeled, puncture-resistant container or durable bag for solid chemical waste. |
| Contaminated Sharps | Needles, blades, or broken glass contaminated with this compound. | Designated, labeled sharps container for chemically contaminated sharps. |
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow from experimental use to the final disposal of materials related to this compound.
Caption: Disposal workflow for this compound from laboratory use to final disposal.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. benchchem.com [benchchem.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Operational Guidance for Handling EPZ030456
For Research Use Only. Not for human or veterinary use.
I. Personal Protective Equipment (PPE)
Given the absence of specific toxicological data, a comprehensive approach to personal protection is mandatory to minimize any potential exposure.
A. Engineering Controls:
-
Work with EPZ030456 should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Ensure easy access to an emergency eyewash station and a safety shower.
B. Personal Protective Equipment: A summary of recommended PPE is provided in the table below.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A fully buttoned laboratory coat. |
| Respiratory | Use of a respirator may be necessary for certain procedures |
It is crucial to inspect all PPE for integrity before each use.
II. Handling and Storage
Prudent laboratory practices are essential when working with research compounds.
A. Handling:
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapor. Avoid contact with eyes, skin, and clothing.
-
Weighing: If weighing the solid form, do so in a fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
B. Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
III. Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following procedures should be followed.
A. Spill Response:
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Clean: Carefully sweep or scoop up the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by a water rinse.
B. Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of down the drain or in regular trash.
-
All contaminated materials (e.g., gloves, absorbent pads) should be disposed of as hazardous waste.
IV. Experimental Workflow
The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
